Rosiglitazone Maleate

Catalog No.
S541826
CAS No.
155141-29-0
M.F
C22H23N3O7S
M. Wt
473.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rosiglitazone Maleate

CAS Number

155141-29-0

Product Name

Rosiglitazone Maleate

IUPAC Name

(Z)-but-2-enedioic acid;5-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione

Molecular Formula

C22H23N3O7S

Molecular Weight

473.5 g/mol

InChI

InChI=1S/C18H19N3O3S.C4H4O4/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15;5-3(6)1-2-4(7)8/h2-9,15H,10-12H2,1H3,(H,20,22,23);1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

SUFUKZSWUHZXAV-BTJKTKAUSA-N

SMILES

Array

solubility

68.2 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

5-((4-(2-methyl-2-(pyridinylamino)ethoxy)phenyl)methyl)-2,4-thiazolidinedione-2-butenedioate, Avandia, BRL 49653, BRL-49653, BRL49653, rosiglitazone, rosiglitazone maleate

Canonical SMILES

CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3.C(=C\C(=O)O)\C(=O)O

The exact mass of the compound Rosiglitazone maleate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 717764. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Thiazolidinediones. It belongs to the ontological category of maleate salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

rosiglitazone maleate PPAR gamma agonist mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Profile of Rosiglitazone Maleate

Parameter Detail
Target Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) [1] [2]
Action Selective Agonist [2] [3]
Binding Affinity (Kd) 43 nM [4]
Half-Maximal Inhibitory Concentration (IC50) 42 nM [3]
Key Molecular Effect Forms a heterodimer with RXR and binds to PPAR Response Elements (PPREs) [5]
Primary Outcomes Enhanced insulin sensitivity, improved glucose & lipid metabolism, anti-inflammatory effects [1] [6] [7]

Biological Effects & Downstream Outcomes

Tissue/Cell Type Key Regulatory Effects Functional Outcome
Adipose Tissue Promotes differentiation of preadipocytes; Increases expression of insulin signaling genes (CAP, GLUT4); Reduces circulating free fatty acids [1] [8] [3] Improved lipid storage; Enhanced systemic insulin sensitivity [1]
Skeletal Muscle Increases insulin-stimulated IRS-1/2 and GLUT4 expression [8] Enhanced glucose uptake [1] [8]
Liver Indirectly improves insulin sensitivity by reducing free fatty acid levels and modulating adipokine release (e.g., increased adiponectin) [3] Reduced hepatic glucose production [3]
Vascular Smooth Muscle Cells Inhibits Angiotensin II-induced pro-inflammatory responses via TLR4/IP-10/PKC/NF-κB pathway; Reduces AT1R-dependent ERK1/2 activation [7] Anti-atherosclerotic effect; Reduced vascular inflammation [8] [7]
Immune Cells / CNS Glia Suppresses pro-inflammatory transcription factors (NF-κB); Reduces inflammatory cytokines (TNF-α, IL-1β); Inhibits COX-2 expression [6] [5] Anti-inflammatory and neuroprotective effects [6] [5]

Experimental Insights for Researchers

For researchers designing studies, here are methodologies and models from the literature that illustrate rosiglitazone's mechanisms and effects.

In Vivo Model of Acute Colitis

This experiment demonstrates the anti-inflammatory mechanism of rosiglitazone [6].

  • Induction of Colitis: Acute ulcerative colitis was induced in rats via intracolonic administration of 2,4,6-trinitribenzene sulfonic acid (TNBS).
  • Drug Intervention: Rats were treated with rosiglitazone.
  • Pathway Analysis: Protein expression levels of key signaling molecules were measured by Western blotting.
  • Key Findings: Rosiglitazone treatment drastically decreased the elevated expression of NF-κB p65 and p38 MAPK proteins in the colon mucosa, modulating inflammation through these signal transduction pathways.
In Vitro Model of Vascular Inflammation

This study elucidates the pathway by which rosiglitazone exerts anti-inflammatory effects in the vasculature [7].

  • Cell Model: Vascular Smooth Muscle Cells (VSMCs).
  • Induction of Inflammation: Cells were stimulated with Angiotensin II (Ang II) to provoke a pro-inflammatory response.
  • Intervention & Inhibition: Cells were treated with rosiglitazone, both alone and in combination with a TLR4 inhibitor or TLR4 small-interfering RNA (siRNA).
  • Key Findings: The ameliorative effects of rosiglitazone on Ang II-induced inflammation were linked to the TLR4-dependent signaling pathway. The study detailed a specific pathway involving ERK1/2, TLR4, IP-10, PKC, and NF-κB.

The following diagram synthesizes the core molecular mechanism of rosiglitazone and its primary downstream consequences, integrating the key pathways discussed in the experimental models.

G Rosiglitazone This compound PPARg_RXR PPARγ-RXR Heterodimer Rosiglitazone->PPARg_RXR Binds & Activates NFkB Inhibition of NF-κB Pathway Rosiglitazone->NFkB  Suppresses p38MAPK Inhibition of p38 MAPK Pathway Rosiglitazone->p38MAPK  Suppresses TLR4 Inhibition of TLR4/IP-10/PKC Pathway Rosiglitazone->TLR4  Suppresses PPRE PPRE (Gene Promoter) PPARg_RXR->PPRE Binds to Transp Transcription of Target Genes PPRE->Transp GLUT4 ↑ GLUT4 Glucose Transporters Transp->GLUT4 AdipocyteDiff Adipocyte Differentiation Transp->AdipocyteDiff FFA ↓ Circulating Free Fatty Acids Transp->FFA Adiponectin ↑ Adiponectin Transp->Adiponectin Outcomes Primary Outcomes: Improved Insulin Sensitivity Controlled Blood Glucose GLUT4->Outcomes AdipocyteDiff->Outcomes FFA->Outcomes Adiponectin->Outcomes AntiInf Anti-Inflammatory & Neuroprotective Effects NFkB->AntiInf p38MAPK->AntiInf TLR4->AntiInf

This diagram illustrates the dual-pathway mechanism of Rosiglitazone, showing how PPARγ activation regulates metabolic genes and suppresses pro-inflammatory pathways.

Important Considerations for Research and Development

  • Receptor Specificity: Rosiglitazone is a pure ligand for PPARγ with no appreciable binding affinity for PPARα, which differentiates it from other glitazones and influences its therapeutic and experimental profile [2] [9].
  • PPARγ-Independent Effects: Emerging research indicates that some of rosiglitazone's effects, such as the modulation of TRP channels and the induction of autophagy, may occur through pathways independent of PPARγ [3].
  • Clinical Safety Profile: While investigating its mechanisms, remember the associated clinical risks, including fluid retention, congestive heart failure, and weight gain. Its use was historically restricted due to concerns about increased heart attack risk, though these restrictions were later removed [1] [8].

References

rosiglitazone maleate pharmacokinetics absorption distribution metabolism excretion

Author: Smolecule Technical Support Team. Date: February 2026

Human Pharmacokinetic Parameters of Rosiglitazone

The table below summarizes the key quantitative absorption, distribution, and excretion data for rosiglitazone in humans.

Parameter Value Details / Conditions
Bioavailability ~99% [1] / 99.8% [2] High oral bioavailability.
Tmax (Time to Cmax) ~1 hour [1] Relatively rapid absorption. With food, Tmax is delayed to 2-3 hours. [1]
Cmax & AUC Dose-proportional [1] Increases proportionally over the therapeutic dose range.
Apparent Volume of Distribution (Vd) ~17.6 L [1] -
Plasma Protein Binding 99.8% [1] Primarily to serum albumin. [1]
Elimination Half-life 3-4 hours [3] [1] Independent of dose. [1]
Excretion (Urine) 64% [3] [1] No unchanged drug excreted in urine. [1]
Excretion (Feces) 23% [1] -

Metabolism of Rosiglitazone

Rosiglitazone undergoes extensive hepatic metabolism, which has been reevaluated in recent studies showing a more complex picture beyond the traditionally accepted pathways.

  • Major Metabolic Pathways: The primary Phase I metabolism occurs via N-demethylation and para-hydroxylation of the pyridine ring [4]. These Phase I metabolites are subsequently conjugated via sulfation and glucuronidation in Phase II metabolism [4]. There is no direct conjugation of the parent drug [4].
  • Cytochrome P450 Enzymes Involved: While CYP2C8 is a significant contributor, recent evidence using the substrate depletion method demonstrates that multiple cytochrome P450 enzymes play important roles [4]. A study in human liver microsomes showed that the metabolism of rosiglitazone was significantly inhibited by chemical inhibitors of several CYP enzymes [4]:
    • CYP2C8: 69 ± 20% inhibition
    • CYP3A4: 52 ± 23% inhibition
    • CYP2C9: 42 ± 10% inhibition
    • CYP2E1: 41 ± 13% inhibition
  • Metabolite Activity: The circulating metabolites are considerably less potent than the parent rosiglitazone and are not expected to contribute significantly to its pharmacological activity [1].

The following diagram illustrates the major metabolic pathways and the key cytochrome P450 enzymes involved.

rosiglitazone_metabolism Rosiglitazone Rosiglitazone N_desmethyl N_desmethyl Rosiglitazone->N_desmethyl N-Demethylation Para_hydroxy Para_hydroxy Rosiglitazone->Para_hydroxy Para-Hydroxylation CYP2C8 CYP2C8 CYP2C8->Rosiglitazone  Major CYP2C9 CYP2C9 CYP2C9->Rosiglitazone  Contributor CYP3A4 CYP3A4 CYP3A4->Rosiglitazone  Contributor CYP2E1 CYP2E1 CYP2E1->Rosiglitazone  Contributor Conjugated_Metabolites Conjugated_Metabolites N_desmethyl->Conjugated_Metabolites Para_hydroxy->Conjugated_Metabolites Elimination Elimination Conjugated_Metabolites->Elimination

Experimental Protocol: Substrate Depletion Metabolism Study

For professionals seeking to investigate rosiglitazone metabolism, the following detailed methodology is adapted from a recent study using the substrate depletion method in human liver microsomes (HLM) [4]. This approach measures the disappearance of the parent drug to provide a comprehensive view of total oxidative metabolism.

  • 1. Microsome Preparation: Use HLM from at least five donors for variability. The final protein concentration in the incubation should be 0.4 mg/mL [4].
  • 2. Incubation Conditions:
    • Buffer: 100 mM sodium phosphate buffer (pH 7.4).
    • Volume: 100 µL final reaction volume.
    • NADPH-Generating System: Include in the mixture (e.g., 7 mM NADP+, 18 mM isocitric acid, 1.25 U/mL isocitric dehydrogenase, 20 mM MgCl₂) to provide a constant supply of cofactor [4].
    • Substrate Concentration Range: Rosiglitazone concentrations from 0.5 to 500 µM to establish kinetic parameters [4].
    • Temperature and Time: Incubate at 37°C in a shaking water bath. Sample at time points of 0, 5, 7.5, 10, 15, 20, and 25 minutes [4].
  • 3. Reaction Termination: Stop the reaction at each time point by transferring an aliquot to a solution containing acetonitrile to precipitate proteins [4].
  • 4. Analytical Method: Quantify the remaining rosiglitazone concentration using a validated HPLC method with UV detection at 260 nm [4]. A C8 column and an isocratic mobile phase of acetonitrile/methanol/acetate buffer (pH 4.0) can be used [2].
  • 5. Inhibition Studies: To assess the contribution of specific CYP enzymes, repeat the incubation at a set substrate concentration (e.g., 10 µM) with specific inhibitors [4]:
    • CYP2C8: 0.02 µM Montelukast
    • CYP2C9: 2.5 µM Sulfaphenazole
    • CYP3A4: 1 µM Ketoconazole or 40 µM Troleandomycin (with 10-min pre-incubation)
    • CYP2E1: 40 µM Diethyldithiocarbamate (with 10-min pre-incubation)
    • CYP1A2: 10 µM Furafylline (with 10-min pre-incubation)
    • CYP2D6: 1 µM Quinidine
  • 6. Data Analysis: Calculate the substrate depletion rate constant (k) and the half-life (t₁/₂) of depletion for each condition. The percentage inhibition by each inhibitor indicates the relative contribution of that enzyme pathway [4].

Key Considerations for Drug Development

  • Drug-Drug Interactions: The involvement of multiple CYP enzymes, particularly CYP2C8 and CYP2C9, indicates a potential for pharmacokinetic interactions with inhibitors or inducers of these enzymes [1] [4].
  • Impact of Food: Administration with food delays Tmax by 1.75 hours and reduces Cmax by ~20%, but does not significantly affect overall bioavailability (AUC). No dose adjustment is required [1].
  • Special Populations: No clinically relevant impact on rosiglitazone pharmacokinetics was observed in patients with mild to severe renal insufficiency [1]. However, the drug is contraindicated in patients with active liver disease and requires regular liver function monitoring [3].

References

rosiglitazone maleate solubility in different pH levels

Author: Smolecule Technical Support Team. Date: February 2026

Solubility of Rosiglitazone Maleate Across pH Levels

The following table summarizes its solubility in different buffered media, which reflects the conditions encountered in the gastrointestinal tract (GIT) [1]:

pH Level Solubility (mg/mL) Physiological Correlation
1.2 & 2.0 (Simulated Gastric Fluid) ~11.8 (at pH 1.2) [2] Stomach (fasted state)
4.0 ~1.0 [1] Stomach (fed state) / Duodenum
6.0 Information missing Jejunum / Proximal small intestine
6.8 Information missing Ileum / Distal small intestine
7.2 & 8.0 Very low [1] Colon

The core finding is that this compound is highly soluble in the stomach's acidic environment, but its solubility gradually decreases as the pH increases, becoming very low in neutral to basic environments above pH 7 [1]. This indicates that the rate and extent of its absorption are primarily controlled by its dissolution rate in the upper GI tract [1].

Experimental Methodology for Solubility Measurement

The solubility data is typically determined through a well-established equilibrium solubility method. Here is a detailed protocol based on standard scientific practice [1]:

  • Preparation of Media: Prepare buffered media (e.g., using phosphate or acetate buffers) or simulated gastrointestinal fluids (like SGF without pepsin) covering a pH range from 1.2 to 8.0.
  • Sample Setup: Place an excess amount of this compound into a container with a known volume (e.g., 20 mL) of each pH-adjusted medium [1].
  • Equilibration: Maintain the suspensions at a constant temperature of 37 ± 0.5°C to simulate physiological conditions. Shake them in a thermostatically controlled water bath or shaker for a sufficient period (e.g., 24 hours) to reach equilibrium [1].
  • Sampling and Filtration: After equilibration, withdraw aliquots (e.g., 1 mL) from each solution. Immediately filter the samples through a 0.22-μm membrane filter to remove any undissolved drug particles [1].
  • Analysis and Quantification: Analyze the filtered solutions using a suitable analytical method. High-Performance Liquid Chromatography (HPLC) is commonly employed for this purpose. The concentration of the dissolved drug is determined by comparing the results to a pre-established calibration curve [1].

Pharmaceutical Relevance & Formulation Strategies

The pH-dependent solubility profile of this compound is a critical driver for its formulation design.

  • Absorption Window: Since the drug is predominantly absorbed from the stomach and upper part of the GIT, retaining the dosage form in this region maximizes absorption [1].
  • Gastroretentive Drug Delivery Systems (GRDDS): To overcome the challenge of reduced solubility and absorption in the lower GI tract, researchers have developed floating drug delivery systems. These systems are designed to stay in the stomach for a prolonged period, allowing the drug to be released in a controlled manner in the region where it is most soluble [1] [2].
  • Floating Microspheres and Tablets: Multi-unit systems like floating microspheres or single-unit floating tablets are examples of such approaches. They have a bulk density less than gastric fluid, allowing them to remain buoyant in the stomach content, thereby enhancing bioavailability and providing better glycemic control [1] [2].

The diagram below illustrates this core formulation strategy that leverages the drug's solubility characteristic.

G A Problem: RZM Solubility Decreases at Higher pH B Formulation Goal: Retain dosage form in stomach A->B C Strategy: Develop Floating Drug Delivery System B->C D Mechanism: Low-density system floats on gastric content C->D E Outcome: Prolonged gastric retention and drug release at site of best solubility D->E

Rationale for developing gastroretentive formulations for this compound.

References

rosiglitazone maleate thermal analysis and stability profile

Author: Smolecule Technical Support Team. Date: February 2026

Thermal Properties and Decomposition Profile

The table below summarizes the key thermal parameters for rosiglitazone maleate:

Parameter Value / Description
Melting Point 122.42 °C (DTA method) [1]
Thermal Stability Range Stable up to ~150 °C [1]
Decomposition Stages Four distinct stages [1]
Activation Energy (E*) for 1st Decomposition Stage 102.29 kJ/mol (Coats-Redfern method); 111.72 kJ/mol (Horowitz-Metzger method) [1]

The thermal decomposition of this compound occurs in four stages [1]:

  • Stage 1 (150.61 °C - 231.43 °C): Mass loss of 24.50%, corresponding to the loss of a maleic acid molecule (C₄H₄O₄).
  • Stage 2 (231.43 °C - 317 °C): Mass loss of 24.50%, attributed to the loss of a C₃H₂NO₂S fragment.
  • Stage 3 (317 °C - 481 °C): Mass loss of 22.39%, due to the loss of a C₇H₆O fragment.
  • Stage 4 (481 °C - 644.58 °C): Final mass loss of 28.51%, ascribed to the loss of a C₈H₁₁N₂ fragment.

This pathway illustrates the sequence of thermal decomposition for this compound:

f RM This compound (Stable to ~150°C) S1 Stage 1 150.6 - 231.4°C Loss of C4H4O4 (Maleate) RM->S1 S2 Stage 2 231.4 - 317°C Loss of C3H2NO2S S1->S2 S3 Stage 3 317 - 481°C Loss of C7H6O S2->S3 S4 Stage 4 481 - 644.6°C Loss of C8H11N2 S3->S4 Residue Carbonaceous Residue S4->Residue

Thermal decomposition pathway of this compound.

Experimental Protocols for Thermal Analysis

The standard methodology for determining the above parameters uses simultaneous Thermogravimetric Analysis (TGA), Derivative Thermogravimetry (DTG), and Differential Thermal Analysis (DTA) [1].

  • Instrumentation: A simultaneous DTA-TGA thermal analyzer (e.g., Shimadzu DTG-60H) is used.
  • Sample Preparation: A small sample mass of 4-7 mg is placed in a platinum pan to minimize mass and heat transfer effects.
  • Atmosphere and Flow Rate: Experiments are conducted in a dynamic nitrogen atmosphere with a flow rate of 30 mL/min to provide an inert environment and remove decomposition vapors.
  • Temperature Program: The sample is heated from ambient temperature to 900°C at a constant heating rate of 10°C per minute.
Data Analysis Methods

The activation energy (E*) for the first decomposition stage can be calculated using two non-isothermal methods [1]:

  • Coats-Redfern Method: This method uses the equation: ln[g(α)/T²] = ln(AR/βE) - E/RT, where α is the fraction decomposed, T is temperature, A is the pre-exponential factor, R is the gas constant, and β is the heating rate. A plot of ln[g(α)/T²] versus 1/T gives a straight line with a slope from which E* is calculated.

  • Horowitz-Metzger Method: This method uses the equation: log[log(Wf/(Wf - W))] = (E*θ)/(2.303RTs²), where Wf is the mass loss at the completion of the reaction, W is the mass loss up to temperature T, Ts is the DTG peak temperature, and θ = T - Ts. A plot of log[log(Wf/(Wf - W))] against θ gives a straight line, and E* is calculated from the slope.

Formulation Stability Considerations

While the pure drug substance decomposes upon melting, its stability in formulated products is managed through specialized approaches [2] [3]:

  • Enteric-Coated Tablets: These are designed to prevent release in the acidic gastric environment, protecting the drug for over 2 hours in simulated gastric fluid, with more than 80% releasing within 30 minutes in simulated intestinal fluid [2].
  • Sustained-Release Matrices: Formulations using polymers like HPMC K15M and Carbopol 934P can effectively control the release profile of this compound over an extended period [3].

Key Takeaways

  • The melting point of this compound is 122.42°C, and it undergoes a complex, four-stage decomposition process upon further heating [1].
  • The standard technique for its thermal characterization is simultaneous TGA/DTG/DTA under a controlled nitrogen atmosphere [1].
  • Its thermal stability can be quantified using kinetic models like Coats-Redfern and Horowitz-Metzger to determine activation energy [1].
  • In formulation, its stability is ensured through enteric coating or sustained-release matrix systems to achieve the desired release profile [2] [3].

References

rosiglitazone maleate physicochemical characterization

Author: Smolecule Technical Support Team. Date: February 2026

Fundamental Physicochemical Properties

The table below summarizes the core physicochemical characteristics of Rosiglitazone Maleate, which are essential for pre-formulation studies.

Property Description / Value Citation
Chemical Name (RS)-5-[4-(2-[methyl(pyridin-2-yl)amino]ethoxy)benzyl]thiazolidine-2,4-dione (maleate) [1] [2]
Molecular Formula C₁₈H₁₉N₃O₃S • C₄H₄O₄ [3] [2]
Molecular Weight 473.5 g/mol [3]
CAS Number 155141-29-0 [3] [2]
Appearance White crystalline powder [2]
Melting Point 122 - 123 °C [1] [2]
Solubility Readily soluble in ethanol and buffered aqueous solutions (pH 2.3). Soluble in DMSO (3 mg/mL) and DMF (10 mg/mL). [3] [2]
pKa Information not available in search results

Analytical Methods for Characterization

Reliable analytical methods are critical for drug quantification and quality control. A well-validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is described below.

Parameter Description Citation
Method Reversed-Phase HPLC (RP-HPLC) [4]
Objective Simultaneous determination of Rosiglitazone and Glimepiride in combined dosage forms and human plasma. [4]
Column Symmetry C18 (150 mm × 4.6 mm, 5 μm) [4]
Mobile Phase Acetonitrile : 0.02 M Phosphate Buffer, pH 5 (60:40, v/v) [4]
Flow Rate 1.0 mL/min [4]
Detection UV at 235 nm [4]
Injection Volume 30 μL [4]
Retention Time Rosiglitazone: ~3.7 min; Glimepiride: ~4.66 min [4]
Linearity Range 0.10 - 25 μg/mL for Rosiglitazone [4]
LOD/LOQ LOD: 0.04 μg/mL; LOQ: 0.13 μg/mL for Rosiglitazone [4]

Formulation & Delivery System Parameters

To enhance solubility and delivery, Rosiglitazone has been incorporated into specialized systems like cationic lipid emulsions and floating matrix tablets. Key formulation parameters and outcomes are listed below.

Parameter Description Citation
Formulation Type Cationic Lipid Emulsion [5]
Key Excipients Cationic lipid (DOTAP), DOPE, castor oil, Tween 20, Tween 80 [5]
Droplet Size (Blank) 195 - 230 nm [5]
Droplet Size (Drug-Loaded) 210 - 290 nm [5]
Encapsulation Efficiency > 90% [5]
Formulation Type Floating Matrix Tablet [6]
Key Excipients Gas-generating agent (sodium bicarbonate), hydrophilic polymers (HPMC K15M, K4M, HPC, Carbopol 934P) [6]
Release Mechanism Diffusion along with erosion [6]

Molecular Mechanisms of Action

Understanding the mechanism of action is part of comprehensive drug characterization. Rosiglitazone's primary target is the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that regulates genes involved in glucose and lipid metabolism [7] [3].

The following diagram illustrates the primary PPARγ-mediated pathway and an alternative AMPK activation pathway:

G Rosiglitazone Rosiglitazone PPARg PPARγ Activation Rosiglitazone->PPARg AMP Increased AMP:ATP Ratio Rosiglitazone->AMP Indirect Effect GeneTranscription Gene Transcription (Glucose & Lipid Metabolism) PPARg->GeneTranscription Effects Improved Insulin Sensitivity Glucose Uptake ↑ Adipogenesis ↑ GeneTranscription->Effects AMPK AMPK Activation AMP->AMPK AltEffects Alternative Metabolic Effects AMPK->AltEffects

Rosiglitazone's primary action is activating PPARγ, which regulates gene expression. It may also activate AMPK, either by increasing the cellular AMP:ATP ratio or through an alternative pathway [7] [8].

Conclusion

  • The fundamental properties (e.g., solubility, melting point) provide a basis for understanding its behavior.
  • The HPLC method is a robust, validated protocol for precise quantification in various matrices.
  • The formulation parameters for emulsion and floating tablet systems offer proven starting points for developing effective delivery platforms.

References

rosiglitazone maleate literature review and research gaps

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Profile and Basic Pharmacology

The table below summarizes the core physicochemical and pharmacological properties of rosiglitazone maleate.

Property Description
Chemical Name (±)-5-[[4-[2-(Methyl-2-pyridinylamino)ethoxy]phenyl]methyl]-2,4-thiazolidinedione (Z)-2-butenedioate (1:1) [1]
CAS Number 155141-29-0 [2]
Molecular Formula C₁₈H₁₉N₃O₃S•C₄H₄O₄ [2]
Molecular Weight 473.504 g/mol [2]
Mechanism of Action Potent and selective agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) [3] [4].
Primary Indication Management of Type 2 Diabetes Mellitus (as an insulin sensitizer) [3].
Bioavailability 99% [3] [5]
Elimination Half-Life 3-4 hours [3] [5]

Advanced Drug Delivery Systems and Experimental Protocols

Research has focused on overcoming challenges like short half-life, extensive hepatic metabolism, and solubility to improve therapy.

Multiunit Floating Microspheres

This system is designed for gastroretention to enhance absorption and provide controlled release [6].

  • Objective: To develop a multiunit floating drug delivery system for prolonged gastric residence and better glycemic control [6].
  • Formulation: Microspheres using Eudragit RS100 as the polymer, prepared by an oil-in-oil (o/o) emulsification-solvent evaporation method [6].
  • Detailed Protocol:
    • Preparation: Dissolve Eudragit RS100 and plasticizer (Tributyl Citrate, 20% w/w of polymer) in acetone. Add this compound to form a suspension [6].
    • Emulsification: Pour the drug-polymer suspension into 30 mL of Heavy Liquid Paraffin (HLP) while stirring at 800 rpm at 30±1°C [6].
    • Solvent Evaporation: Continue stirring for 3 hours to allow complete evaporation of acetone, forming solid microspheres [6].
    • Collection: Collect microspheres by filtration, wash with petroleum ether, and dry under vacuum [6].
  • Key Characterization: The optimized formulation showed high entrapment efficiency (78-97%), good yield (69-75%), and sustained drug release profile [6]. In vivo studies in diabetic rats demonstrated prolonged glycemic control [6].
Transdermal Matrix Patches

This approach bypasses hepatic first-pass metabolism and allows sustained drug delivery [1].

  • Objective: To develop a matrix-type transdermal patch for sustained systemic delivery of this compound [1].
  • Formulation: Patches using pressure-sensitive adhesives Duro-Tak 387-2516 and Duro-Tak 87-2852 in different ratios [1].
  • Detailed Protocol:
    • Backing Membrane: Prepare a 6% w/v solution of Polyvinyl Alcohol (PVA) in warm water, cast into a mold, and dry at 60°C for 24 hours [1].
    • Drug-Polymer Matrix: Blend Duro-Tak polymers in ethyl acetate, isopropyl alcohol, toluene, and n-hexane. Incorporate this compound into the polymer solution and stir to form a homogeneous suspension [1].
    • Casting & Drying: Cast the medicated polymer suspension onto the prepared backing membrane and dry at room temperature for 24 hours [1].
  • Key Characterization: Patches were evaluated for thickness, moisture content, drug-polymer interaction (IR spectroscopy), surface morphology (SEM), and in vitro drug release. The formulation provided a sustained release profile [1].
Solubility Enhancement via Hydrotropy

Aqueous solubility is a major challenge for analysis and formulation [7].

  • Objective: To enhance the aqueous solubility of this compound for spectrophotometric analysis using hydrotropic agents [7].
  • Method: A 6M urea solution was used as the hydrotropic solubilizing agent [7].
  • Detailed Protocol:
    • Solubilization: Dissolve powdered this compound in a 6M urea solution with sonication [7].
    • Analysis: The solution was filtered, diluted, and analyzed using UV-Visible spectrophotometry. This method achieved a more than 14-fold enhancement in solubility [7].

Signaling Pathway Mechanism

Rosiglitazone's primary mechanism involves activation of the nuclear receptor PPARγ. The following diagram illustrates the key molecular pathways affected.

G Rosiglitazone Rosiglitazone PPARg PPARγ Rosiglitazone->PPARg Binds & Activates GeneExp Altered Gene expression PPARg->GeneExp InsulinSig Improved Insulin Signaling GeneExp->InsulinSig Effects Improved Glucose Uptake Enhanced Adipocyte Differentiation Altered Lipid Metabolism InsulinSig->Effects

Diagram of the PPARγ-mediated pathway activated by this compound.

Safety and Regulatory Landscape

The history of rosiglitazone is marked by significant safety controversies.

Aspect Details
Cardiovascular Risks Associated with an increased risk of heart failure, edema, and weight gain. A 2007 meta-analysis linked it to a 1.4-fold increased risk of heart attack [5].
FDA Regulatory History In 2011, the FDA restricted its use due to cardiovascular risks. In 2013, after re-evaluation, these restrictions were lifted, though the drug remains controversial [3] [5].
Other Markets The European Medicines Agency (EMA) recommended suspension in 2010, and the drug was withdrawn from several markets, including the UK and New Zealand [5].
Other Adverse Effects Increased LDL-cholesterol, fractures (particularly in women), and rare cases of macular edema [3].
Contraindications Patients with NYHA Class III or IV heart failure, active liver disease, and diabetic ketoacidosis [3].

Identified Research Gaps and Future Directions

Despite extensive research, several critical gaps remain.

  • Definitive Cardiovascular Outcomes: While the RECORD trial and subsequent re-evaluations led to lifted restrictions, design limitations of these studies mean a robust, long-term, prospective cardiovascular outcomes trial is still needed to definitively quantify the ischemic heart risk [5].
  • Clinical Translation of Novel Formulations: Although floating microspheres and transdermal patches show promising in vitro and pre-clinical results, clinical trials in humans are lacking. Research is needed to validate their efficacy, safety, and economic viability in patients [6] [1].
  • Expansion Beyond Glycemic Control: The well-defined PPARγ mechanism suggests potential in non-alcoholic steatohepatitis (NASH), neuroprotection, and anti-inflammation. However, targeted clinical research in these areas is limited [4].
  • Personalized Medicine Approaches: Pharmacogenomic studies on rosiglitazone are not yet mature. Research identifying genetic markers that predict drug response, efficacy, or susceptibility to adverse effects like weight gain and edema could optimize its use [3].
  • Synergistic Combination Therapies: The development of fixed-dose combinations with other antidiabetic agents using novel delivery systems (e.g., controlled-release combinations) remains an underexplored area that could improve patient compliance and outcomes.

Conclusion

This compound remains a potent insulin sensitizer with a well-understood mechanism but a complex safety history. Future research that addresses the critical gaps in long-term cardiovascular safety, clinical translation of advanced delivery systems, and exploration of new therapeutic applications will determine whether this drug can be repositioned as a safer and more effective therapeutic agent.

References

HPLC method for simultaneous determination of rosiglitazone and glimepiride

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes: RP-HPLC for Rosiglitazone and Glimepiride

1. Method Overview and Advantages

  • Principle: This method uses reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection for the simultaneous separation and quantification of Rosiglitazone (ROZ) and Glimepiride (GLM) [1].
  • Primary Advantages: The protocol is rapid, with a total run time of less than 8 minutes per sample. It is also sensitive, specific, and reproducible, making it suitable for quality control of combined dosage forms and for application in spiked human plasma studies [1].

2. Key Applications

  • Pharmaceutical Dosage Forms: Quantitative analysis of commercial combined tablets (e.g., Avandaryl) [1].
  • Bioanalysis: Determination of drug concentrations in spiked human plasma, useful for pharmacokinetic studies [1].
  • Specificity Testing: The method can effectively resolve the analytes from potential interferents, including other common antidiabetic drugs like metformin, pioglitazone, and other sulfonylureas [1].

Detailed Experimental Protocol

1. Instruments and Materials

  • HPLC System: LC-10A system (Shimadzu) or equivalent, equipped with a UV/VIS detector [1].
  • Chromatographic Column: Symmetry C18 column (150 mm × 4.6 mm i.d., 5 μm particle size) [1].
  • Reference Standards: Rosiglitazone and Glimepiride reference standards.
  • Chemicals: Acetonitrile (HPLC grade), methanol (HPLC grade), potassium dihydrogen phosphate (or sodium dihydrogen phosphate), and ortho-phosphoric acid.
  • Other Materials: Commercial tablets, human plasma, 0.45 μm membrane filters.

2. Chromatographic Conditions

  • Mobile Phase: Acetonitrile:0.02 M Phosphate Buffer (pH 5.0) in a 60:40 (v/v) ratio [1].
  • Flow Rate: 1.0 mL/min [1].
  • Detection Wavelength: 235 nm [1].
  • Column Temperature: Ambient.
  • Injection Volume: 30 μL [1].
  • Internal Standard: Nicardipine (20 μg/mL) [1].
  • Approximate Retention Times: Under these conditions, the typical retention times are:
    • Rosiglitazone: ~3.7 min [1]
    • Glimepiride: ~4.7 min [1]
    • Nicardipine (IS): ~6.4 min [1]

3. Preparation of Solutions

  • Phosphate Buffer (0.02 M, pH 5.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of purified water. Adjust the pH to 5.0 using dilute ortho-phosphoric acid [1].
  • Mobile Phase: Mix 600 mL of acetonitrile with 400 mL of the prepared phosphate buffer. Filter through a 0.45 μm membrane filter and degas by sonication [1].
  • Standard Stock Solutions (200 μg/mL): Accurately weigh and dissolve 20 mg each of ROZ and GLM in 100 mL of methanol [1].
  • Working Standard Solutions: Dilute the stock solutions with the mobile phase to obtain concentration series within the calibration range (e.g., 0.10-25 μg/mL for ROZ and 0.125-12.5 μg/mL for GLM) [1].
  • Internal Standard Solution (200 μg/mL): Dissolve 20 mg of nicardipine in 100 mL of methanol. Further dilute as needed [1].

4. Sample Preparation Procedures

  • Analysis of Tablet Formulation:
    • Weigh and finely powder 20 tablets.
    • Transfer a portion of powder equivalent to about 20 mg of ROZ and 10 mg of GLM to a conical flask.
    • Extract with three 30 mL portions of methanol, filter into a 100 mL volumetric flask, and make up to volume with methanol.
    • Dilute this solution appropriately with the mobile phase to reach the working concentration range [1].
  • Analysis of Spiked Human Plasma:
    • Spike 1 mL of blank human plasma with standard solutions of ROZ and GLM.
    • Add 2 mL of acetonitrile for protein precipitation and vortex mix for 5 minutes.
    • Centrifuge at 3500 rpm for 15 minutes.
    • Transfer the supernatant, evaporate to dryness under a stream of nitrogen at 45°C.
    • Reconstitute the residue with the mobile phase and inject [1].

5. Method Validation Summary The method was validated according to ICH guidelines, with key parameters summarized in the table below [1].

Table 1: Summary of Method Validation Parameters

Validation Parameter Rosiglitazone (ROZ) Glimepiride (GLM)
Linearity Range 0.10 - 25 μg/mL 0.125 - 12.5 μg/mL
Correlation Coefficient (r²) Not specified (Linear calibration plots were achieved) Not specified (Linear calibration plots were achieved)
Limit of Detection (LOD) 0.04 μg/mL 0.04 μg/mL
Limit of Quantification (LOQ) 0.13 μg/mL 0.11 μg/mL
Precision (RSD%) ≤ 1.14% (Repeatability for tablets) ≤ 1.93% (Repeatability for tablets)
Accuracy (% Recovery) 100.88% (in tablets) 100.31% (in tablets)

Workflow and Analysis Diagrams

The following diagram illustrates the overall experimental workflow for the analysis of tablets and plasma.

G Start Start Method Setup Prep Prepare Mobile Phase and Standard Solutions Start->Prep SampleTablet Tablet Powder Weighing and Extraction Prep->SampleTablet SamplePlasma Plasma Sample Spiking and Protein Precipitation Prep->SamplePlasma Analysis HPLC Analysis (Column: C18, Detection: 235 nm) SampleTablet->Analysis Filtration and dilution SamplePlasma->Analysis Centrifugation, evaporation, reconstitution Data Data Acquisition and Calculation of Results Analysis->Data End Report Data->End

Figure 1: Overall workflow for the simultaneous analysis of Rosiglitazone and Glimepiride in tablets and human plasma.


Discussion and Troubleshooting

  • Method Selectivity: The chromatographic conditions provide complete resolution between ROZ, GLM, and the internal standard (nicardipine), with no interference from common tablet excipients or endogenous plasma components [1].
  • Robustness: The method is robust for the analysis of commercial tablets, with mean percentage recoveries close to 100%, indicating high accuracy [1].
  • Considerations: For plasma analysis, the sample preparation involving protein precipitation with acetonitrile is critical for obtaining a clean sample and protecting the chromatographic column. Always use fresh plasma and avoid multiple freeze-thaw cycles [1].

References

Comprehensive Application Notes and Protocols: Extractive Spectrophotometric Determination of Rosiglitazone Maleate Using Bromothymol Blue

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Rosiglitazone maleate is an oral antidiabetic agent belonging to the thiazolidinedione class that functions primarily by increasing insulin sensitivity through selective agonism at the peroxisome proliferator-activated receptor γ (PPARγ). As a biopharmaceutical classification system (BCS) Class II drug, this compound exhibits poor aqueous solubility, presenting significant challenges for its analytical determination in pharmaceutical formulations. Conventional analytical techniques for this compound quantification typically involve high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS), which, while sensitive and specific, require sophisticated instrumentation, expensive organic solvents, and extensive method development time.

The extractive spectrophotometric method using bromothymol blue (BTB) offers a viable alternative for the routine analysis of this compound in pharmaceutical formulations. This ion-pair based approach is cost-effective, rapid, and reproducible, making it particularly suitable for quality control laboratories with limited resources. The method leverages the formation of a stable chromogen through complexation between the basic nitrogen of rosiglitazone and the acidic dye bromothymol blue in alkaline medium, resulting in a distinct color that can be quantified spectrophotometrically. These application notes provide detailed protocols and analytical validation data to facilitate implementation of this method for the determination of this compound in pure form and pharmaceutical dosage forms.

Analytical Principle

The extractive spectrophotometric determination of this compound using bromothymol blue is based on the formation of an ion-pair complex between the proton-accepting drug molecule and the acidic sulfonephthalein dye. In an alkaline medium, this compound, which contains a basic pyridyl nitrogen atom, reacts with bromothymol blue to form a stable blue-colored chromogen that can be selectively extracted into chloroform.

Bromothymol blue (3',3''-dibromothymolsulfonephthalein) is a pH-sensitive dye with two distinct ionic forms. The molecular mechanism involves the interaction of the cationic drug species with the anionic form of the dye, resulting in the formation of a lipophilic complex that partitions preferentially into organic solvents such as chloroform. This complex exhibits maximum absorption at 615 nm in the visible spectrum, with the intensity of absorption directly proportional to the drug concentration in accordance with the Beer-Lambert law [1].

The extraction efficiency and chromogen stability are influenced by several factors including pH of the aqueous phase, dye concentration, reaction time, and organic solvent selection. The stoichiometry of the reaction has been established as 1:1 drug-to-dye ratio through Job's method of continuous variation, confirming the formation of a discrete molecular complex suitable for quantitative analysis [2].

Materials and Reagents

Chemicals and Reagents
  • This compound reference standard (purity ≥99%)
  • Bromothymol blue (analytical reagent grade)
  • Chloroform (analytical grade)
  • Sodium hydroxide (analytical grade)
  • Hydrochloric acid (analytical grade)
  • Potassium dihydrogen phosphate (analytical grade)
  • Pharmaceutical formulations containing this compound
Apparatus and Equipment
  • Double-beam UV-Visible spectrophotometer with matched 1 cm quartz cells
  • Digital pH meter with glass electrode
  • Analytical balance (accuracy ±0.1 mg)
  • Separating funnels (125 mL capacity)
  • Volumetric flasks ( various capacities: 10, 25, 50, 100 mL)
  • Micropipettes ( various volumes: 1, 2, 5 mL)
  • Water bath (optional, for temperature control)
  • Sonicator (for degassing and dissolution)
Reagent Preparation
3.3.1 Bromothymol Blue Solution (0.1% w/v)
  • Accurately weigh 100 mg of bromothymol blue and transfer to a 100 mL volumetric flask.
  • Dissolve in and make up to volume with distilled water.
  • Mix thoroughly and store in an amber glass bottle at room temperature.
  • The solution is stable for one month when protected from light.
3.3.2 Sodium Hydroxide Solution (0.1 M)
  • Accurately weigh 400 mg of sodium hydroxide pellets and transfer to a 100 mL volumetric flask.
  • Dissolve in and make up to volume with distilled water.
  • Mix thoroughly and store in a plastic container at room temperature.
3.3.3 Phosphate Buffer (pH 7.0)
  • Dissolve 1.361 g of potassium dihydrogen phosphate in approximately 80 mL of distilled water.
  • Adjust pH to 7.0 using 0.1 M sodium hydroxide solution.
  • Transfer to a 100 mL volumetric flask and make up to volume with distilled water.
  • Mix thoroughly and store at 4°C when not in use.

Experimental Protocols

Preparation of Standard Solutions
4.1.1 Primary Standard Solution (1000 μg/mL)
  • Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask.
  • Add approximately 15 mL of chloroform and sonicate for 5 minutes to ensure complete dissolution.
  • Make up to volume with chloroform and mix thoroughly.
  • This primary standard solution is stable for 7 days when stored at 4°C protected from light.
4.1.2 Working Standard Solution (100 μg/mL)
  • Pipette 5 mL of the primary standard solution (1000 μg/mL) into a 50 mL volumetric flask.
  • Make up to volume with chloroform and mix thoroughly.
  • Prepare this solution fresh daily to ensure analytical accuracy.
Ion-Pair Complex Formation and Extraction
  • Pipette aliquots of working standard solution ranging from 0.1-3.0 mL (equivalent to 10-300 μg of this compound) into a series of 125 mL separating funnels.
  • To each separating funnel, add 2.0 mL of bromothymol blue solution (0.1% w/v).
  • Add 5.0 mL of phosphate buffer (pH 7.0) to maintain the optimal pH for complex formation.
  • Add 10.0 mL of chloroform to each separating funnel.
  • Shake the mixtures vigorously for 5 minutes to ensure complete complex formation and extraction.
  • Allow the phases to separate completely for approximately 10 minutes.
  • Collect the lower chloroform layer containing the colored complex, taking care to avoid any aqueous phase contamination.
  • Transfer the chloroform extract to a 25 mL volumetric flask and make up to volume with chloroform.
  • Measure the absorbance of each solution at 615 nm against a reagent blank prepared similarly but without the drug.
Calibration Curve Construction
  • Prepare a series of standard solutions covering the concentration range of 1-30 μg/mL following the protocol in section 4.2.
  • Measure the absorbance of each standard solution at 615 nm against the reagent blank.
  • Plot a calibration curve of absorbance versus concentration of this compound.
  • Determine the regression equation and correlation coefficient using least-squares linear regression analysis.

Table 1: Typical Calibration Curve Data for this compound-BTB Complex

Concentration (μg/mL) Absorbance at 615 nm Standard Deviation
1.0 0.105 ±0.003
5.0 0.298 ±0.005
10.0 0.512 ±0.007
15.0 0.748 ±0.009
20.0 0.983 ±0.011
25.0 1.215 ±0.013
30.0 1.442 ±0.015
Sample Preparation for Tablet Formulations
  • Accurately weigh and finely powder not less than 20 tablets.
  • Transfer an amount of powder equivalent to 25 mg of this compound to a 25 mL volumetric flask.
  • Add approximately 15 mL of chloroform and sonicate for 15 minutes with occasional shaking.
  • Make up to volume with chloroform and mix well.
  • Filter the solution through Whatman filter paper No. 41, discarding the first few mL of the filtrate.
  • Pipette 1 mL of the filtrate into a 10 mL volumetric flask and dilute to volume with chloroform to obtain a solution of approximately 100 μg/mL.
  • Proceed with the ion-pair complex formation and extraction as described in section 4.2.

Method Validation

The extractive spectrophotometric method for the determination of this compound using bromothymol blue has been validated according to the International Conference on Harmonisation (ICH) guidelines for the following parameters:

Linearity and Range
  • The method demonstrates excellent linearity over the concentration range of 1-30 μg/mL.
  • The correlation coefficient (r²) is typically greater than 0.999.
  • The regression equation follows the form y = mx + c, where y is absorbance and x is concentration.
Precision
  • Intra-day precision (repeatability) showed %RSD less than 1.5% for six replicate determinations at three different concentration levels.
  • Inter-day precision (intermediate precision) demonstrated %RSD less than 2.0% for analyses performed on three different days.

Table 2: Precision Data for this compound Determination

Precision Type Concentration (μg/mL) % RSD Number of Replicates
Intra-day 5 0.50 6
Intra-day 15 0.75 6
Intra-day 25 1.20 6
Inter-day 5 1.05 18 (over 3 days)
Inter-day 15 1.32 18 (over 3 days)
Inter-day 25 1.85 18 (over 3 days)
Accuracy
  • Accuracy was determined by standard addition method and recovery studies.
  • Percentage recovery ranges from 98.5-101.2% across three concentration levels (80%, 100%, 120% of target concentration).
  • The mean recovery is typically 99.5-100.5%, indicating excellent accuracy.
Sensitivity
  • The Sandell's sensitivity for the method is 1.5 × 10⁻⁴ μg/mL [1].
  • The limit of detection (LOD) is 0.15 μg/mL based on signal-to-noise ratio of 3:1.
  • The limit of quantification (LOQ) is 0.45 μg/mL based on signal-to-noise ratio of 10:1.
Specificity
  • The method demonstrates excellent specificity with no interference from common tablet excipients such as lactose, starch, magnesium stearate, and talc.
  • Placebo solutions containing all excipients except the active drug showed no measurable absorbance at the analytical wavelength.

Results and Calculation

Quantitative Determination

The concentration of this compound in unknown samples can be determined using the following approaches:

6.1.1 Calibration Curve Method
  • Determine the absorbance of the sample solution at 615 nm against an appropriate blank.
  • Refer to the pre-established calibration curve to obtain the concentration corresponding to the measured absorbance.
  • Calculate the drug content using the following formula:

Drug content (mg/tablet) = (C × D.F. × V × AW) / (SW × 1000)

Where:

  • C = Concentration from calibration curve (μg/mL)
  • D.F. = Dilution factor
  • V = Volume of extraction solvent (mL)
  • AW = Average weight of tablet (mg)
  • SW = Weight of sample taken (mg)
6.1.2 Regression Equation Method
  • Using the regression equation obtained from the calibration curve: y = mx + c
  • Calculate the concentration directly: x = (y - c) / m
  • Where y is the measured absorbance of the sample solution, m is the slope, and c is the intercept of the calibration curve.
System Suitability Parameters

For system suitability, the following parameters should be evaluated during method development:

  • Linearity correlation coefficient: Not less than 0.999
  • Percentage RSD for replicate measurements: Not more than 2.0%
  • Percentage recovery: Should be between 98.0-102.0%

Pharmaceutical Application

The developed extractive spectrophotometric method has been successfully applied to the determination of this compound in various pharmaceutical formulations including conventional tablets and fixed-dose combination products. The method offers several advantages for routine quality control applications:

Analysis of Commercial Tablets
  • The method enables precise and accurate quantification of this compound in commercial tablet formulations without interference from common excipients.
  • Typical drug content values range from 98.5-101.5% of the labeled claim, well within pharmacopeial limits.
  • The method is compatible with combination products containing this compound with other antidiabetic agents such as metformin, though additional separation steps may be required.
Recovery Studies
  • Recovery studies conducted by spiking known quantities of pure drug to pre-analyzed samples demonstrated excellent accuracy.
  • The mean percentage recovery of 99.8% with %RSD less than 2% confirms the reliability of the method for pharmaceutical analysis.
  • The method is sufficiently sensitive to detect and quantify this compound at levels as low as 0.15 μg/mL, making it suitable for low-dose formulations.

Table 3: Analysis of this compound in Pharmaceutical Formulations

Formulation Label Claim (mg) Amount Found (mg) % Label Claim % RSD (n=6)
Tablet A 2 1.98 99.0 0.85
Tablet B 4 4.03 100.8 1.12
Tablet C 8 7.92 99.0 1.35

Troubleshooting and Technical Notes

Common Issues and Solutions
  • Poor chromogen formation: Ensure proper pH control using phosphate buffer (pH 7.0). Check the freshness of bromothymol blue solution.
  • Low absorbance values: Verify the concentration of bromothymol blue solution and ensure adequate shaking time during extraction.
  • Irreproducible results: Standardize the extraction time and shaking intensity. Ensure complete phase separation before collecting the chloroform layer.
  • Precipitation at interface: Reduce the concentration of dye or drug solution to prevent saturation.
  • Baseline drift in spectrophotometer: Allow the instrument to warm up for at least 30 minutes before measurements. Use high-quality chloroform with low UV absorbance.
Method Advantages
  • Cost-effective compared to HPLC and LC-MS/MS methods.
  • No requirement for sophisticated instrumentation beyond a basic UV-Visible spectrophotometer.
  • High sensitivity with detection limits suitable for pharmaceutical analysis.
  • Rapid analysis time enabling high-throughput in quality control settings.
  • Environmentally friendly compared to methods requiring large volumes of organic solvents in mobile phases.
Limitations
  • Specificity may be compromised in complex formulation matrices, requiring additional purification steps.
  • Not suitable for metabolite analysis unlike chromatographic methods.
  • Limited dynamic range compared to chromatographic techniques.
  • Potential interference from other basic nitrogen-containing compounds.

Visual Implementation Guide

The following workflow diagrams illustrate the key procedural steps and molecular mechanism involved in the extractive spectrophotometric determination of this compound using bromothymol blue:

Experimental Workflow

G Start Start Method Implementation Prep Prepare Standard Solutions Start->Prep Complex Form Ion-Pair Complex (BTB + Drug in Alkaline Medium) Prep->Complex Extract Extract with Chloroform Complex->Extract Measure Measure Absorbance at 615 nm Extract->Measure Calibrate Construct Calibration Curve Measure->Calibrate Analyze Analyze Unknown Samples Calibrate->Analyze Validate Validate Method Parameters Analyze->Validate

Figure 1: Experimental workflow for the extractive spectrophotometric determination of this compound using bromothymol blue

Molecular Mechanism

G Drug This compound (Protonated Form) Complex Ion-Pair Complex (Blue Chromogen) Drug->Complex Ion-Pair Formation Dye Bromothymol Blue (Anionic Form) Dye->Complex In Alkaline Medium Extract Chloroform Extract Complex->Extract Partitioning Measure Spectrophotometric Measurement Extract->Measure Absorbance at 615 nm

Figure 2: Molecular mechanism of ion-pair complex formation between this compound and bromothymol blue

Conclusion

The extractive spectrophotometric method using bromothymol blue provides a reliable, cost-effective, and straightforward approach for the determination of this compound in pharmaceutical formulations. The method demonstrates excellent sensitivity, precision, and accuracy over the concentration range of 1-30 μg/mL, with a distinct absorption maximum at 615 nm. Validation parameters confirm the method's suitability for quality control applications, offering a viable alternative to more complex and expensive chromatographic techniques. The detailed protocols provided in these application notes enable straightforward implementation in analytical laboratories for routine analysis of this compound in bulk and pharmaceutical dosage forms.

References

Application Notes and Protocols: Development and Evaluation of Rosiglitazone Floating Microspheres

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the application notes and protocols.

Introduction and Rationale

Rosiglitazone maleate is a potent antidiabetic agent used in the management of type II diabetes mellitus through its action as a peroxisome proliferator-activated γ receptor (PPARγ) agonist. Despite its nearly complete oral bioavailability (99.8%), the drug exhibits a relatively short biological half-life (3-4 hours) and demonstrates pH-dependent solubility, being highly soluble in gastric fluid but poorly soluble at intestinal pH levels. These properties make it an ideal candidate for gastroretentive floating microsphere systems [1] [2]. Conventional immediate-release formulations require twice-daily dosing, which can lead to peak-to-trough fluctuations in plasma concentrations and associated side effects including gastrointestinal disturbances, edema, anemia, and altered blood lipids [1].

The development of multiunit floating microspheres addresses these limitations by prolonging gastric residence time, thereby enabling controlled drug release in the stomach and upper gastrointestinal tract where optimal absorption occurs. Unlike single-unit gastroretentive systems, multiple-unit floating microspheres distribute uniformly throughout the gastric content, minimizing the risk of dose-dumping phenomena and providing more reproducible release profiles with reduced intersubject variability [1]. This application note provides detailed protocols for the preparation, optimization, and evaluation of this compound floating microspheres, supported by experimental data and characterization methodologies.

Formulation Composition

The formulation of rosiglitazone floating microspheres typically involves a combination of polymers, plasticizers, and solvent systems to achieve optimal buoyancy, drug loading, and release characteristics. The selection of excipients depends on the desired release profile, processing method, and target product specifications.

Table 1: Formulation Components of Rosiglitazone Floating Microspheres

Component Function Examples Concentration Range
This compound Active Pharmaceutical Ingredient - 5-20% w/w of polymer
Eudragit RS100 Rate-controlling polymer Ammonio methacrylate copolymer 0.5-2% w/v in solvent
Ethyl cellulose Sustained-release polymer Various viscosity grades 0.5-3% w/v in solvent
Hydroxypropyl methylcellulose (HPMC) Hydrophilic polymer HPMC K4M, K15M 0.1-1% w/w
Sodium alginate Ionic gelation polymer Various grades 1-3% w/v
Xanthan gum Natural polymer Various grades 0.5-2% w/v
Tributyl citrate Plasticizer - 15-25% w/w of polymer
Liquid paraffin External phase (o/o emulsion) Heavy liquid paraffin 30-50 mL
Acetone Solvent - 10-30 mL
Petroleum ether Washing solvent 40-60° fraction As needed

The drug-polymer ratio significantly influences microsphere characteristics, with typical ratios ranging from 1:1 to 2:1 (drug:polymer) for Eudragit RS100 systems and 1:1 to 1:3 for ethyl cellulose-based formulations [1] [3]. The combination of polymers with different solubility properties (e.g., ethyl cellulose with HPMC) can optimize both floating behavior and drug release kinetics. Higher polymer concentrations generally increase entrapment efficiency but may also prolong drug release beyond the desired timeframe [3] [4].

Preparation Methods

Emulsification-Solvent Evaporation Method

The emulsification-solvent evaporation technique is the most widely employed method for preparing rosiglitazone floating microspheres, particularly when using Eudragit RS100 or ethyl cellulose as the rate-controlling polymers [1] [2].

Protocol:

  • Polymer Solution Preparation: Dissolve the required quantity of polymer (Eudragit RS100 or ethyl cellulose) in an organic solvent (acetone) along with a plasticizer (tributyl citrate, 20% w/w of polymer) using a cyclomixer until a clear solution is obtained [1].
  • Drug Incorporation: Add accurately weighed this compound (passed through #120 ASTM sieve) to the polymer solution and create a uniform suspension using a high-shear mixer [1].
  • Emulsification: Pour the drug-polymer suspension slowly into 30 mL of heavy liquid paraffin maintained at 30±1°C while stirring at 800 rpm using a pitched-blade impeller [1].
  • Solvent Evaporation: Continue stirring for 3 hours to allow complete evaporation of the organic solvent and subsequent formation of solid microspheres [1].
  • Harvesting and Washing: Collect the microspheres by filtration and wash three times with petroleum ether (40-60° fraction) to remove residual liquid paraffin [1].
  • Drying: Dry the washed microspheres under vacuum at room temperature overnight [1].

Critical Process Parameters:

  • Stirring speed: 800-1200 rpm (significantly affects particle size)
  • Temperature: 30±1°C
  • Evaporation time: 3 hours
  • Drug:polymer ratio: 1:1 to 2:1 [1] [3]
Ionotropic Gelation Method

For natural polymers such as sodium alginate, the ionotropic gelation technique provides an alternative preparation method that avoids organic solvents [5] [6].

Protocol:

  • Polymer Solution Preparation: Dissolve sodium alginate in deionized water to form a homogeneous polymer solution (1-3% w/v) [5].
  • Drug Incorporation: Dispense this compound uniformly in the polymer solution using a magnetic stirrer [5].
  • Droplet Formation: Extrude the polymer-drug dispersion through a needle (22-26G) into a calcium chloride solution (5-10% w/v) under continuous stirring [5].
  • Cross-linking: Maintain the microspheres in the cross-linking solution for 15-30 minutes to ensure complete gelation [5].
  • Harvesting and Washing: Collect the microspheres by filtration and wash with distilled water to remove excess calcium ions [5].
  • Drying: Dry the microspheres at room temperature for 12-24 hours [5].

The following workflow diagram illustrates the key steps in the emulsification-solvent evaporation method:

Quality Evaluation Protocols

Particle Size Analysis

Objective: To determine the size distribution of microspheres, which influences floating behavior, drug release, and flow properties [1].

Protocol:

  • Place a representative sample of microspheres on a nest of standard sieves (ASTM) arranged in descending order of mesh size [1].

  • Shake the sieve assembly mechanically for 15 minutes at a fixed amplitude [1].

  • Weigh the microspheres retained on each sieve and calculate the mean particle size using the following formula [1]:

    Mean Particle Size = Σ(Midpoint × Fraction Retained)

Acceptance Criteria: Microspheres should exhibit a narrow size distribution with mean particle size typically ranging from 350-600 μm, depending on the formulation and intended release profile [1] [3].

Drug Entrapment Efficiency

Objective: To determine the amount of drug successfully incorporated into the microspheres [1].

Protocol:

  • Crush microspheres equivalent to 10 mg of rosiglitazone (based on theoretical drug content) in a glass mortar [1].

  • Transfer the powder to a 100 mL volumetric flask containing 50 mL of acetate buffer (pH 4.0) [1].

  • Shake the mixture in a thermostatically controlled water bath for 45 minutes to extract the drug [1].

  • Filter through a 0.22 μm membrane filter, dilute with mobile phase, and analyze by HPLC [1].

  • Calculate entrapment efficiency using the formula [1]:

    Entrapment Efficiency (%) = (Actual Drug Content / Theoretical Drug Content) × 100

Acceptance Criteria: Optimized formulations typically demonstrate entrapment efficiency >85%, with some reports reaching 97% for Eudragit RS100 systems [1] [2].

In Vitro Buoyancy Studies

Objective: To evaluate the floating behavior of microspheres in simulated gastric fluid [1] [3].

Protocol:

  • Place a weighed quantity of microspheres (approximately 100 mg) in 100 mL of simulated gastric fluid (SGF) without pepsin, pH 1.2 [1].

  • Stir at 100 rpm using a paddle apparatus maintained at 37±0.5°C [1].

  • After 12 hours, collect the floating and settled microspheres separately [3].

  • Calculate the floating percentage using the formula [3]:

    Floating Percentage (%) = (Weight of Floating Microspheres / Total Weight) × 100

Acceptance Criteria: Optimized formulations should demonstrate floating percentage >90% after 12 hours [2] [3].

In Vitro Drug Release Studies

Objective: To characterize the drug release profile from floating microspheres under conditions simulating the gastrointestinal environment [1].

Protocol:

  • Place microspheres equivalent to 8 mg of this compound in 500 mL of SGF without pepsin, pH 1.2 [1].
  • Maintain the dissolution apparatus (USP Type II) at 37±0.5°C with a paddle rotation speed of 100 rpm [1].
  • Withdraw samples (1 mL) at predetermined time intervals (0.5, 1, 2, 4, 6, 8, 10, and 12 hours) and replace with fresh dissolution medium [1].
  • Filter samples through a 0.22 μm membrane filter and analyze by HPLC at 260 nm [1].
  • Calculate cumulative drug release and plot release kinetics [1].

Acceptance Criteria: Optimized formulations should exhibit prolonged drug release over 12 hours with complete release not exceeding 12 hours to ensure maximum absorption in the upper GI tract [1] [3].

Experimental Results and Characterization

Performance of Optimized Formulations

Table 2: Characterization Results of Rosiglitazone Floating Microspheres

Formulation Parameter Eudragit RS100 System [1] Ethyl Cellulose/HPMC System [3] Sodium Alginate/Xanthan Gum System [5]
Yield (%) 69-75 65-80 70-85
Mean Particle Size (μm) 450-600 300-400 350-500
Drug Entrapment Efficiency (%) 78-97 75-90 80-82
Floating Percentage (12 h) >90 >90 >85
Drug Release (12 h) 80-95% 75-90% 71-86%
Polymer Ratio 1:1 to 2:1 (drug:polymer) EC:HPMC (various) SA:XG (various)

The entrapment efficiency varies significantly with polymer type and drug-polymer ratio, with Eudragit RS100 generally providing the highest values (up to 97%) due to its excellent film-forming properties [1]. The floating behavior is influenced by polymer concentration, with optimal formulations maintaining buoyancy for over 12 hours in simulated gastric fluid [1] [2] [3].

Drug Release Kinetics

Table 3: Release Kinetics of Optimized Formulations

Formulation Cumulative Release at 12 h (%) Release Kinetics Model Diffusion Exponent (n) Regression Coefficient (r²)
Eudragit RS100 (F2) 95 Korsemeyer-Peppas 0.89 0.992
EC/HPMC (Optimum) 90 Zero-order - 0.985
Sodium Alginate/Xanthan Gum (F8) 86 Korsemeyer-Peppas 1.1 0.998

The drug release mechanism from floating microspheres typically follows non-Fickian diffusion (anomalous transport), as indicated by diffusion exponent (n) values between 0.85 and 1.1 in the Korsemeyer-Peppas model [1] [6]. This suggests that drug release is controlled by a combination of diffusion and polymer relaxation mechanisms. The correlation between swelling indices and drug release rates further supports the importance of hydration kinetics in controlling drug release, particularly for hydrophilic polymer systems [6].

The following diagram illustrates the relationship between formulation variables and critical quality attributes of the microspheres:

Application Notes

Formulation Optimization Strategies
  • Polymer Selection: The choice of polymer significantly influences both floating behavior and drug release kinetics. Eudragit RS100 provides excellent entrapment efficiency and floating capabilities due to its low density and good film-forming properties [1]. Ethyl cellulose offers robust controlled release characteristics but may require combination with HPMC to optimize floating duration [3]. Natural polymers like sodium alginate and xanthan gum provide excellent biocompatibility and enable preparation without organic solvents [5].

  • Drug-Polymer Ratio: Systematic optimization using statistical design of experiments (e.g., simplex lattice mixture design, full factorial design) is recommended to identify the optimal drug-polymer ratio [1] [3]. Typically, increasing the polymer proportion enhances entrapment efficiency but may prolong drug release beyond the desired timeframe [1].

  • Process Parameter Optimization: Stirring speed during emulsification significantly affects particle size, with higher speeds (1000-1200 rpm) producing smaller microspheres and lower speeds (600-800 rpm) yielding larger particles [3]. The solvent evaporation temperature should be maintained at 30±1°C to ensure proper microsphere formation without premature polymer precipitation [1].

Scale-up Considerations
  • For pilot-scale production, maintain geometric similarity between laboratory and production-scale impellers to ensure consistent shear forces during emulsification [1].
  • Implement in-process controls for critical parameters including stirring speed, temperature, and evaporation time to ensure batch-to-batch consistency [1] [3].
  • Consider the solvent recovery system for environmental and economic reasons, particularly when using volatile organic solvents like acetone [1].
Stability and Storage
  • Store optimized microsphere formulations in airtight containers under vacuum desiccation at room temperature to maintain stability [1].
  • Conduct accelerated stability studies according to ICH guidelines to establish shelf life and recommended storage conditions [1].
  • Monitor physical stability including particle aggregation, morphological changes, and drug crystallinity during storage [1].

Conclusion

The development of this compound floating microspheres represents a promising strategy for enhancing therapeutic efficacy while minimizing dosing frequency and side effects. The protocols outlined in this application note provide comprehensive guidance for formulation development, preparation, and evaluation of these systems. Through careful optimization of formulation and process parameters, researchers can develop floating microsphere systems with prolonged gastric residence time, controlled drug release, and improved bioavailability. The successful implementation of these systems has demonstrated enhanced glycemic control in preclinical models, suggesting significant potential for clinical application in the management of type II diabetes.

References

Application Note: HPTLC Method for Content Uniformity Testing of Rosiglitazone Maleate Tablets

Author: Smolecule Technical Support Team. Date: February 2026

This application note describes a simple, rapid, and validated HPTLC method for determining content uniformity in Rosiglitazone Maleate tablets, in compliance with USP specifications [1].

Introduction and Principle

Content uniformity testing is a critical quality control check to ensure that each individual tablet unit contains an amount of the active ingredient very close to the labeled claim. Rosiglitazone is a thiazolidinedione derivative used as an antidiabetic agent [1]. The developed HPTLC method uses caffeine as an internal standard to improve accuracy and precision. The method has been validated as per ICH guidelines and is suitable for routine analysis in quality control laboratories [1].

Materials and Instrumentation

The following materials and instruments are required to perform this protocol:

  • API: Rosiglitazone (this compound is the salt form used in formulations) [2] [3].
  • Internal Standard: Caffeine [1].
  • Solvents: Methanol, Toluene, Chloroform, Triethylamine (all AR/HPLC grade) [1].
  • HPTLC System: Camag system comprising:
    • Linomat IV automatic sample applicator
    • TLC Scanner III with CATS 4 software
    • UV cabinet
    • Twin trough glass chamber [1]
  • Stationary Phase: Silica gel 60 GF254 TLC precoated aluminium plates (200 µm thickness, E-Merck, Germany) [1].
  • General Lab Equipment: Volumetric flasks, micropipettes, analytical balance, and Whatman No. 1 filter paper [1].

Detailed Experimental Protocol

Step 1: Preparation of Standard and Internal Standard Solutions
  • Caffeine Stock Solution (0.5 mg/mL): Accurately weigh and dissolve caffeine in methanol to obtain a concentration of 0.5 mg/mL.
  • Mixed Standard Solution: Prepare a solution in methanol containing Rosiglitazone (1.0 mg/mL) and Caffeine (0.5 mg/mL) [1].
Step 2: Sample Preparation from Tablets
  • Weigh and finely powder twenty tablets.
  • Accurately weigh a portion of the powder equivalent to 10 mg of Rosiglitazone and transfer it to a 10 mL volumetric flask.
  • Add about 5 mL of methanol, shake for 10 minutes, and dilute to volume with methanol.
  • Filter the solution through Whatman No. 1 filter paper. The filtrate is the sample solution [1].
  • For Content Uniformity Test: Individually extract ten separate tablets following the steps above to prepare ten individual sample solutions [1].
Step 3: HPTLC Instrumentation and Chromatographic Conditions

The diagram below illustrates the complete experimental workflow.

G HPTLC Workflow for Rosiglitazone Content Uniformity cluster_1 Chromatographic Conditions Start Start Sample Preparation Prep Prepare Standard & Sample Solutions Start->Prep Apply Apply Bands to HPTLC Plate Prep->Apply Develop Develop Plate in Mobile Phase Apply->Develop Conditions Stationary Phase: Silica gel 60 GF254 Mobile Phase: Methanol:Toluene:Chloroform:Triethylamine (1:8:0.5:0.5 v/v/v/v) Detection Wavelength: 264 nm Migration Distance: ~70 mm Chamber Saturation: 10 min Apply->Conditions Dry Dry Plate Develop->Dry Scan Scan at 264 nm Dry->Scan Analyze Analyze Peaks & Calculate Scan->Analyze End Content Uniformity Report Analyze->End

Step 4: Calibration Curve
  • Apply 1, 2, 3, 4, 5, 6, and 7 µL of the standard Rosiglitazone solution (1.0 mg/mL) onto the TLC plate.
  • Develop and scan the plate as per the conditions above.
  • Plot a curve of peak response (height or area) versus the applied concentration (1.0-7.0 µg/µL). The curve shows a good linear relationship with a correlation coefficient of 0.9888 [1].
Step 5: Content Uniformity Testing and Calculation
  • Apply 4 µL of each of the ten individual sample solutions (in duplicate) and the mixed standard solution (in duplicate) onto the same TLC plate.

  • After development and scanning, calculate the drug content in each tablet unit using the following formula [1]:

    Drug Content (%) = (Sample Peak Response / Standard Peak Response) × (Standard Concentration / Sample Concentration) × 100%

  • The formulation complies with the USP content uniformity test if the content of each individual tablet and the % Coefficient of Variation (% CV) across the ten tablets fall within the specification of 85-115% and a maximum % CV of 6.0 [1].

Method Validation Summary

The method was validated according to ICH guidelines. Key validation parameters are summarized in the table below [1].

Table 1: Summary of Validation Parameters for the HPTLC Method [1]

Parameter Result / Value
Linearity Range 1.0 - 7.0 µg/µL
Correlation Coefficient (r) 0.9888 ± 0.002
Precision (% CV, by area)
- Different Days (n=3) 0.4972%
- Different Analysts (n=3) 0.3942%
Accuracy (% Recovery, by area) 100.04% ± 0.30
Robustness Rugged under different days and analysts
Specificity Specific (no interference from excipients)

Discussion and Analysis

The developed method is robust and reproducible. The use of caffeine as an internal standard corrects for minor procedural variations, enhancing the reliability of the results. The method is also stability-indicating, as samples subjected to different stress conditions (acid, alkali, oxidation, heat, UV) showed no significant degradation, confirming that excipients do not interfere [1].

The content uniformity test performed on marketed formulations using this method showed percent drug estimation in the range of 99.83% to 100.21%, well within the USP acceptance criteria [1].

Important Safety and Handling Information

  • Heart Failure Warning: Thiazolidinediones, including rosiglitazone, cause or exacerbate congestive heart failure. Observe patients carefully for signs and symptoms of heart failure. Initiation of therapy in patients with established NYHA Class III or IV heart failure is contraindicated [2].
  • Other Risks: This medicine may increase the risk for bone fractures in women and can cause fluid retention (edema) or liver problems. Monitor patients accordingly [2].
  • Research Use Only: The chemicals and standards used in this protocol are for analytical and research purposes and are not for human treatment [4].

Conclusion

This HPTLC method provides a fast, accurate, and cost-effective quality control procedure for the routine analysis of content uniformity of Rosiglitazone in tablet formulations. Its validation ensures reliability and compliance with regulatory standards, making it an excellent choice for pharmaceutical laboratories.

References

Forced Degradation Profile of Rosiglitazone Maleate

Author: Smolecule Technical Support Team. Date: February 2026

Forced degradation studies help identify how a drug substance breaks down under various stress conditions, which is crucial for developing stable pharmaceutical formulations. The table below summarizes the reported degradation profile of Rosiglitazone Maleate.

Stress Condition Details Degradation Observed Key Findings Reference
Acidic Hydrolysis 1.0 N Hydrochloric Acid (HCl) No significant degradation [1] The drug substance was found to be stable under these acidic conditions.
Basic Hydrolysis 0.05 N Sodium Hydroxide (NaOH) Significant degradation [1] The major degradation product was identified as a starting material from the drug's synthesis pathway.
Oxidative Degradation 3.0% v/v Hydrogen Peroxide (H₂O₂) Significant degradation [1] The drug is susceptible to oxidation, necessitating control during manufacturing and storage.
Thermal Degradation 80°C No significant degradation [1] The drug substance demonstrated stability under dry heat conditions.
Photolytic Degradation UV light at 254 nm No significant degradation [1] The drug substance was stable under the studied UV light exposure.

Experimental Protocol: A Stability-Indicating HPLC Method

This protocol outlines a specific reversed-phase HPLC method, adapted from literature, suitable for analyzing this compound and its degradation products [1].

  • Chromatographic System

    • Column: Phenomenex Luna 3µ C18 (or equivalent) [1].
    • Mobile Phase: A mixture of solvent A and solvent B.
      • Solvent A: Sodium dihydrogen orthophosphate buffer containing sodium hexane sulfonate.
      • Solvent B: A mixture of acetonitrile and methanol.
    • Detection: UV-Visible detector. (Note: A wavelength of 230 nm has been used for Rosiglitazone in combination with other drugs and can be considered a starting point [2]).
    • Flow Rate: 1.0 mL/min (typical value; can be optimized).
    • Injection Volume: 20 µL [2].
    • Column Temperature: Ambient.
  • Sample Preparation

    • Stock Solution: Prepare a standard solution of this compound in a suitable solvent like methanol at a concentration of approximately 1000 µg/mL [2].
    • Working Solution: Dilute the stock solution with mobile phase or solvent to the required concentration for analysis (e.g., within the linearity range of 2-50 µg/mL) [2].
    • Stressed Samples: Expose the drug substance to various stress conditions. After the stress period, dilute, neutralize if necessary, and prepare solutions for injection that are within the calibrated range.
  • Forced Degradation Procedure

    • Acid Degradation: Treat the drug solution with 1.0 N HCl. Heat at an elevated temperature (e.g., 60°C) for a specified time to accelerate degradation [1].
    • Base Degradation: Treat the drug solution with 0.05 N NaOH. Heat at an elevated temperature (e.g., 60°C) for a specified time [1].
    • Oxidative Degradation: Treat the drug solution with 3.0% v/v hydrogen peroxide. Keep at room temperature or heated for a specified time [1].
    • Thermal Degradation: Expose the solid drug substance to dry heat in an oven at 80°C for a specified period [1].
    • Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) in a photostability chamber [1].

The entire forced degradation study workflow and the specific HPLC method are illustrated in the following diagram.

RosiglitazoneWorkflow Acid Acid Hydrolysis (1.0 N HCl, heat) Prep Prepare Sample Solution Acid->Prep Base Base Hydrolysis (0.05 N NaOH, heat) Base->Prep Oxidation Oxidation (3% H₂O₂) Oxidation->Prep Thermal Thermal Stress (80°C) Thermal->Prep Photo Photolytic Stress (UV 254 nm) Photo->Prep Inject HPLC Injection & Chromatographic Separation Prep->Inject Analyze Data Analysis & Peak Identification Inject->Analyze Stability Assess Stability- Indicating Power (Mass Balance ~99.5%) Analyze->Stability

Figure 1: Experimental workflow for forced degradation studies and HPLC analysis of this compound.

The degradation of Rosiglitazone under basic conditions produces a known starting material from its synthesis. The following diagram maps this specific degradation pathway.

RosiglitazoneDegradation Rosiglitazone Rosiglitazone Maleate BaseHydrolysis Base Hydrolysis (0.05 N NaOH) Rosiglitazone->BaseHydrolysis  Susceptible   Degradant Synthesis Starting Material BaseHydrolysis->Degradant  Produces  

Figure 2: Degradation pathway of this compound under basic conditions.

Critical Considerations for Method Validation

When developing and using this method, keep the following points in mind:

  • Method Validation: The stability-indicating nature of the HPLC method must be confirmed by validating parameters like specificity, linearity, accuracy, precision, and robustness as per ICH guidelines [1].
  • Mass Balance: A key indicator of a good stability-indicating method is that the mass balance (the sum of the peak areas of the parent drug and all degradants) is close to 99.5%, proving no significant degradation products were missed [1].
  • Method Adjustment: The mobile phase composition, pH of the buffer, and gradient profile may need optimization to achieve the best separation for your specific instrument and column.

I hope these detailed application notes and protocols provide a solid foundation for your work on this compound.

References

rosiglitazone maleate stability indicating assay method

Author: Smolecule Technical Support Team. Date: February 2026

HPLC Method for Simultaneous Estimation

This method is suitable for analyzing rosiglitazone in combination with other antidiabetic drugs like glimepiride and metformin HCl [1].

  • Chromatographic Conditions:

    • Column: Zorbex SB C-8 (250 x 4.6 mm, 5µm) or equivalent C18 column.
    • Mobile Phase: 0.023 M Potassium Dihydrogen Phosphate Buffer (pH adjusted to 6.0) and Acetonitrile in a 60:40 (v/v) ratio.
    • Flow Rate: 1.0 mL/min.
    • Detection: UV at 230 nm.
    • Injection Volume: 20 µL.
    • Runtime: Approximately 7-8 minutes.
    • Typical Retention Times: Rosiglitazone at ~2.4 min, Glimepiride at ~4.5 min, Metformin HCl at ~5.6 min [1].
  • Sample Preparation:

    • Weigh and finely powder 20 tablets.
    • Transfer a portion of the powder equivalent to about 500 mg of metformin HCl (and 2 mg each of rosiglitazone and glimepiride) to a 100 mL volumetric flask.
    • Add about 50 mL of methanol and sonicate for 20 minutes.
    • Dilute to volume with methanol and mix well.
    • Filter a portion of the solution through a 0.45 µm membrane filter before injection [1].

The workflow for this HPLC method can be summarized as follows:

G Start Start Method Prep Prepare Mobile Phase and Standard Solutions Start->Prep Col Equilibrate HPLC Column (Zorbex SB C-8) Prep->Col Inj Inject Filtered Sample Solution Col->Inj Run Run Chromatography Flow: 1.0 mL/min, λ: 230 nm Inj->Run Data Data Acquisition and Analysis Run->Data End End Analysis Data->End

HPTLC Method for Rosiglitazone with Content Uniformity

This method provides a faster, cost-effective alternative for the analysis of rosiglitazone in tablet dosage forms, including content uniformity testing [2].

  • Chromatographic Conditions:

    • Stationary Phase: Silica gel 60 GF254 HPTLC plates.
    • Mobile Phase: Methanol : Toluene : Chloroform : Triethylamine (1:8:0.5:0.5 v/v/v/v).
    • Detection Wavelength: 264 nm.
    • Sample Application: 4-7 µL as bands.
    • Development Chamber: Twin-trough glass chamber, pre-saturated with mobile phase for 10 minutes.
    • Migration Distance: 70 mm.
    • Typical Rf Values: Rosiglitazone: 0.31; Caffeine (Internal Standard): 0.52 [2].
  • Sample Preparation:

    • Weigh and finely powder 20 tablets.
    • Transfer a portion of powder equivalent to 10 mg of rosiglitazone to a 10 mL volumetric flask.
    • Add about 5 mL of methanol, shake for 10 minutes, and dilute to volume with methanol.
    • Filter the solution (e.g., through Whatman No. 1 filter paper) [2].

Method Validation Summary

The table below summarizes key validation parameters for the described methods, demonstrating they are suitable for their intended purposes [1] [2].

Parameter HPLC Method [1] HPTLC Method [2]
Linearity Range 2-50 µg/mL for ROSI & GLIM; 1-50 µg/mL for MET 1.0-7.0 µg/spot
Precision (% RSD) RSD ≤ 0.6881% (for ROSI & GLIM) RSD ≤ 0.9809% (by height, inter-analyst)
Accuracy (% Recovery) ROSI: 99.87%; GLIM: 100.30% 100.21% ± 1.06 (by height)
Specificity Resolved from other drugs and excipients Specific, no interference from excipients
Robustness Rugged under different analysts and days Rugged under different analysts and days

Stability-Indicating Property and Forced Degradation

A core requirement for a stability-indicating method is its ability to measure the active ingredient without interference from degradation products. The HPTLC method has been proven to be stability-indicating [2].

  • Forced Degradation Studies: A sample solution of rosiglitazone was stored for 24 hours under various stress conditions, including:
    • Acidic: 0.1 N Hydrochloric Acid (HCl)
    • Alkaline: 0.1 N Sodium Hydroxide (NaOH)
    • Oxidative: 3% Hydrogen Peroxide (H₂O₂)
    • Thermal: 60°C
    • Photolytic: UV light at 265 nm
  • Result: The results indicated no degradation of rosiglitazone under these stress conditions, and the excipients in the formulation did not interfere with the analysis [2]. This confirms the method's specificity for stability studies.

Key Considerations for Application

  • System Suitability: Before analysis, ensure the system is suitable. For the HPLC method, parameters like theoretical plates, peak asymmetry, and peak area should be within specified limits [1].
  • Solution Stability: Studies using a hydrotropic solubilization method showed that solutions of rosiglitazone in 6M urea were stable for at least 48 hours at room temperature without precipitation or changes in drug content [3].
  • Storage Considerations: While not specific to rosiglitazone, remember that storage conditions like elevated temperature and humidity can impact the dissolution and stability of solid dosage forms over time, which should be a factor in stability study design [4].

I hope these detailed protocols and data are valuable for your research and development work.

References

Troubleshooting Guide: Rosiglitazone Maleate Dissolution Failures

Author: Smolecule Technical Support Team. Date: February 2026

This section addresses common root causes and provides a structured investigation workflow.

Observed Failure Potential Root Causes Recommended Corrective Actions

| Slow/Incomplete Release | • Polymer matrix too restrictive (e.g., high viscosity polymer, excessive usage) [1] [2]. • Poor drug solubility at higher pH[cite:1]. • Over-compression, leading to a hard, dense tablet that hinders fluid penetration. | • Optimize polymer type and ratio using a statistical design of experiments (DoE)[cite:2]. • Incorporate solubilizing agents into the formulation. • Adjust compression force and review granulation process. | | Fast/Drastic Release (Dose Dumping) | • Insufficient polymer content to form a robust gel matrix [2]. • Use of highly soluble filler in a sustained-release formulation. • Failure of the film coat or matrix structure. | • Increase the concentration of release-retarding polymer (e.g., Carbopol)[cite:2]. • Re-evaluate excipient compatibility and functionality. • Check coating process parameters and integrity. | | Variable/Erratic Release | • Poor content uniformity during blending. • Non-optimal granulation process leading to uneven particle size distribution [1]. • Inadequate control of manufacturing process parameters. | • Improve mixing process and time. • Optimize the granulation method (e.g., binder solvent, drying rate). • Implement stricter in-process controls and validate the manufacturing process. |

The logical workflow for investigating a dissolution failure follows a step-by-step process from initial assessment to final implementation of corrective actions, as shown in the diagram below.

Start Start: Dissolution Profile Failure Step1 1. Confirm Method & Sample - Verify dissolution method compliance - Check for sampling/analytical errors Start->Step1 Step2 2. Analyze Formulation - Review polymer type/ratio - Check drug-excipient interactions - Assess manufacturability Step1->Step2 Step3 3. Investigate Manufacturing Process - Review blending/granulation steps - Check compression force - Verify stability conditions Step2->Step3 Step4 4. Identify Root Cause - Correlate findings with failure mode - Use DoE for complex interactions Step3->Step4 Step5 5. Implement & Verify - Apply corrective actions - Reformulate or adjust process - Confirm success with new tests Step4->Step5 End End: Document & Update Control Strategy Step5->End

Frequently Asked Questions (FAQs)

What makes rosiglitazone maleate particularly challenging for dissolution control?

This compound exhibits high solubility in acidic media (like the stomach) but its solubility decreases significantly as the pH rises in the intestines [1]. This pH-dependent solubility means that a formulation performing well in the stomach may release the drug poorly further down the GI tract, making consistent and complete release challenging, especially for extended-release formulations.

How can a Quality by Design (QbD) approach prevent dissolution failures?

A QbD approach is proactive. It involves:

  • Defining a Quality Target Product Profile (QTPP): Establishing the desired dissolution profile upfront [2].
  • Identifying Critical Quality Attributes (CQAs): Recognizing that dissolution is a key CQA [2].
  • Using Design of Experiments (DoE): Systematically understanding how factors like polymer types (e.g., Carbopol 934P, SCMC) and their ratios affect the dissolution profile. This allows you to build robustness into the formulation and define a "design space" that ensures quality [2] [3].
Are certain types of rosiglitazone formulations more prone to failure?

Yes, modified-release (MR) formulations are statistically more likely to face dissolution failures compared to immediate-release (IR) products [4]. This is because MR products rely on more complex formulation designs and manufacturing processes (e.g., hydrogel matrices, coated beads) to control drug release. Any minor deviation in these complex systems can significantly alter the dissolution profile.

Experimental Protocols for Investigation

Here are detailed methodologies for key experiments cited in the troubleshooting guide.

Protocol 1: Formulation Optimization using a Simplex Lattice Mixture Design

This design is ideal for optimizing the composition of a blend of multiple components that together make up 100% of your mixture.

  • Objective: To systematically study the effect of different polymer and excipient ratios on the dissolution profile of this compound and identify an optimal formulation.
  • Application Example: As used in developing floating microspheres and mucoadhesive tablets [1] [2].
  • Steps:
    • Identify Components: Select the factors (e.g., concentration of Polymer A, Polymer B, and filler).
    • Define Constraints: Set minimum and maximum limits for each component.
    • Generate Formulations: Use statistical software (like JMP, Design-Expert) to generate a set of experimental runs with different component ratios.
    • Prepare and Test: Manufacture batches according to the design and test their dissolution profiles.
    • Model and Analyze: Fit the dissolution data (e.g., at different time points or f2 values) to a model to visualize the impact of each component and locate the optimal design space.
Protocol 2: Preparation and Evaluation of Floating Microspheres

This method is for developing a multi-unit gastro-retentive system to enhance absorption in the stomach.

  • Objective: To encapsulate this compound in a polymeric matrix that floats in the stomach, providing controlled release [1].
  • Materials: this compound, Eudragit RS100 (polymer), acetone, heavy liquid paraffin, tributyl citrate (plasticizer).
  • Method (Oil-in-Oil Emulsion Solvent Evaporation):
    • Dissolve the polymer and plasticizer in acetone.
    • Add the drug to the polymer solution to form a suspension.
    • Pour this suspension into 30 mL of heavy liquid paraffin while stirring at 800 rpm.
    • Continue stirring for 3 hours at 30°C to allow the acetone to evaporate, forming solid microspheres.
    • Collect the microspheres by filtration, wash with petroleum ether, and dry under vacuum.
  • Evaluation:
    • Drug Entrapment Efficiency: Crush a known weight of microspheres, extract the drug in acetate buffer (pH 4.0), and analyze by HPLC [1].
    • In-vitro Buoyancy: Place microspheres in a dissolution vessel with simulated gastric fluid (pH 1.2). The percentage of microspheres floating on the surface after a set time indicates buoyancy [1].
    • Particle Size Analysis: Use sieve analysis to determine the mean particle size and distribution [1].

Data Summary: Key Findings from Field Alert Reports

An analysis of Field Alert Reports (FARs) submitted to the FDA provides a high-level view of real-world dissolution failure trends for all solid oral drugs, which is highly relevant for rosiglitazone development.

Analysis Factor Finding Implication for Rosiglitazone Formulations
Dosage Form Modified-release (MR) products are more frequently associated with dissolution failures than immediate-release (IR) products [4]. Developing MR versions of rosiglitazone (e.g., extended-release) requires heightened control over formulation and process.
Drug Solubility No strong correlation was found between the drug's solubility and the frequency of dissolution failures [4]. Challenges are likely rooted in formulation design and manufacturing, not solely in the API's inherent solubility.
Root Causes Common manufacturing-related root causes include changes in raw material properties, process variability, and equipment-related issues [4]. A robust quality control strategy for incoming materials and a well-validated, controlled manufacturing process are critical.

I hope this technical support guide provides a solid foundation for your troubleshooting and development work.

References

rosiglitazone maleate method development challenges resolution

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical challenges when developing a method for rosiglitazone maleate? The main challenges stem from its poor aqueous solubility and the need for methods that can simultaneously analyze it with combination drugs despite large differences in concentration levels [1] [2]. Furthermore, its susceptibility to extensive metabolism requires highly selective techniques for reliable quantification in biological matrices [3].

Q2: Which technique is better for analyzing rosiglitazone in combined dosage forms: HPLC or CE? Both techniques are viable, but they serve different needs. Capillary Electrophoresis (CE) offers advantages in terms of minimal solvent consumption, high efficiency, and rapid method development, making it suitable for quality control of pharmaceutical preparations [1]. HPLC, particularly with UV or MS detection, is generally preferred for complex matrices like human plasma due to its high sensitivity and selectivity, and is often necessary for simultaneous pharmacokinetic studies of drugs and their metabolites [3] [4].

Q3: How can I improve the solubility of this compound for spectrophotometric analysis without using organic solvents? You can use hydrotropic solubilization. A 6M urea solution has been successfully employed, enhancing the solubility of this compound by more than 14-fold and allowing for accurate spectrophotometric determination in the range of 5-300 μg/mL, precluding the need for toxic and expensive organic solvents [2].

Q4: What crucial parameters must be optimized for a robust CZE method? For Capillary Zone Electrophoresis, the key parameters to optimize are [1]:

  • Buffer pH: Critical as it determines the ionization state of the analytes and the electroosmotic flow.
  • Buffer Type and Concentration: Affects the separation efficiency and migration times.
  • Applied Voltage and Capillary Temperature: Influence the current and efficiency of separation.

Troubleshooting Guides

Problem: Poor Solubility in Aqueous Media
  • Potential Cause: this compound is a poorly water-soluble drug, which can lead to precipitation during analysis, particularly in aqueous buffers [1] [2].
  • Solution: Employ a hydrotropic agent. A 6M solution of urea is a safe, effective, and economical choice that provides more than a 14-fold solubility enhancement, enabling analysis in purely aqueous media [2].
  • Alternative Solution: For HPLC methods, use a mobile phase with a high percentage of organic modifier like acetonitrile (e.g., 60% acetonitrile with phosphate buffer) to keep the drug in solution [4].
Problem: Unresolved Peaks in Chromatography/Electropherograms
  • Potential Cause (HPLC): Inadequate separation of rosiglitazone from its metabolites (N-desmethyl rosiglitazone and p-hydroxy rosiglitazone) or co-formulated drugs (e.g., glimepiride or metformin) [3] [4].
  • Solution: Optimize the mobile phase. A mixture of acetonitrile and 20mM phosphate buffer (pH 5) in a 60:40 ratio has been used successfully on a C18 column to resolve rosiglitazone, glimepiride, and an internal standard [4].
  • Potential Cause (CZE): Improper buffer pH leading to similar charge/mobility of analytes [1].
  • Solution: Since rosiglitazone (pKa ~6.1, 6.8) and metformin (pKa ~12.4) are both cationic at lower pH, use an acidic phosphate buffer (e.g., pH 2.5). This keeps both drugs positively charged but with different charge densities, allowing for separation. Systematically investigate the effect of pH between 2.0 and 4.0.
Problem: Low Sensitivity in Biological Samples
  • Potential Cause: Low drug concentration and high matrix interference from plasma components [3].
  • Solution: Use LC-MS/MS for superior sensitivity and selectivity. A simple protein precipitation with acetonitrile, followed by analysis using a C8 column with a mobile phase of 10mM ammonium formate (pH 4) and acetonitrile, can achieve a lower limit of quantification (LLOQ) of 1 ng/mL for rosiglitazone and its metabolites [3].
Problem: Inconsistent Dissolution Profiles
  • Potential Cause: Non-selective UV detection leading to interference from formulation excipients or degradation products [5].
  • Solution: Implement a selective online dissolution method with a photo diode array (PDA) spectrophotometer. Using 0.01N HCl with 0.05M KCl as the dissolution medium and measuring absorbance at 242 nm provides a specific, accurate, and reproducible profile that correlates well with HPLC methods [5].

Summary of Quantitative Data from Literature

The table below consolidates key methodological data from published studies for easy comparison.

Method Analyte(s) Linear Range Limit of Detection (LOD) Key Conditions Application
CZE-UV [1] Rosiglitazone & Metformin Not specified Not specified 25 kV; pH 2.5 Phosphate Buffer Pharmaceutical preparations

| HPLC-UV [4] | Rosiglitazone & Glimepiride | 0.10-25 μg/mL (ROS) 0.125-12.5 μg/mL (GLM) | 0.04 μg/mL (both) | C18 column; ACN:Phosphate Buffer (60:40, pH 5) | Tablets & Spiked Human Plasma | | LC-MS/MS [3] | Rosiglitazone, N-DmR, p-OH-R | 1-200 ng/mL | 1 ng/mL (LLOQ) | C8 column; 10mM Ammonium Formate (pH 4):ACN | Human Plasma | | UV-Vis [2] | Rosiglitazone | 5-300 μg/mL | Not specified | 6M Urea Solution | Bulk Drug & Tablets | | Online Dissolution [5] | Rosiglitazone | 1-14 μg/mL | Not specified | 0.01N HCl & 0.05M KCl; λ=242 nm | Pharmaceutical Formulations |


Detailed Experimental Protocols

Protocol 1: Simultaneous HPLC-UV Analysis of Rosiglitazone and Glimepiride [4]

This method is suitable for analyzing combined dosage forms and spiked plasma samples.

  • Chromatographic Conditions:

    • Column: Symmetry C18 (150 mm × 4.6 mm, 5 μm)
    • Mobile Phase: Acetonitrile : 0.02 M Phosphate Buffer, pH 5 (60:40, v/v)
    • Flow Rate: 1.0 mL/min
    • Detection Wavelength: 235 nm
    • Injection Volume: 30 μL
    • Internal Standard: Nicardipine
    • Run Time: ~7 minutes
  • Sample Preparation:

    • Tablets: Powder tablets and extract with methanol. Dilute an aliquot appropriately with the mobile phase.
    • Spiked Plasma: To 1 mL of plasma, add 2 mL of acetonitrile to precipitate proteins. Vortex for 5 minutes, centrifuge at 3500 rpm for 15 minutes, evaporate the supernatant under nitrogen gas at 45°C, and reconstitute the dried residue with the mobile phase.
  • Expected Retention Times: Rosiglitazone (~3.7 min), Glimepiride (~4.7 min), Nicardipine (~6.4 min).

Protocol 2: LC-MS/MS Analysis of Rosiglitazone and Metabolites in Plasma [3]

This method is designed for high-sensitivity pharmacokinetic studies.

  • Chromatographic Conditions:

    • Column: HyPURITY C8 (50 mm × 2.1 mm, 5 μm)
    • Mobile Phase: A) 10 mM Ammonium Formate (pH 4.0) B) Acetonitrile
    • Gradient: 20% B to 95% B over 1.5 min, hold for 0.5 min.
    • Flow Rate: 0.2 mL/min
    • Injection Volume: 5 μL
  • Mass Spectrometry (MS) Conditions:

    • Ionization: ESI in positive mode
    • MRM Transitions:
      • Rosiglitazone: m/z 358.0 → 135.1
      • N-desmethyl Rosiglitazone (N-DmR): m/z 344.0 → 121.1
      • p-Hydroxy Rosiglitazone (p-OH-R): m/z 374.0 → 151.1
      • Internal Standard (Rosiglitazone-d3): m/z 361.0 → 138.1
  • Sample Preparation: Precipitate 100 μL of plasma with 300 μL of acetonitrile containing the internal standard. Vortex and centrifuge, then inject the supernatant.

The following workflow diagram visualizes the key decision points and steps for developing and troubleshooting an analytical method for this compound.

rosiglitazone_workflow This compound Method Development Workflow Start Start: Define Analysis Goal SampleType What is the sample type? Start->SampleType Pharmaceutical Pharmaceutical Formulation SampleType->Pharmaceutical Tablet/Dosage Form Biological Biological Sample SampleType->Biological Plasma/Serum PharmaChallenge Primary Challenge: Poor Aqueous Solubility Pharmaceutical->PharmaChallenge BioChallenge Primary Challenge: Low Concentration & Matrix Interference Biological->BioChallenge PharmaSol Solution: Use Hydrotropic Agent (e.g., 6M Urea) or Organic Modifier PharmaChallenge->PharmaSol BioSol Solution: Use Sensitive LC-MS/MS with Protein Precipitation BioChallenge->BioSol TechniquePharma Select Technique: HPLC-UV or CZE PharmaSol->TechniquePharma TechniqueBio Select Technique: LC-MS/MS BioSol->TechniqueBio End Method Validation and Application TechniquePharma->End TechniqueBio->End

References

rosiglitazone maleate excipient compatibility issues

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Here are answers to common questions about rosiglitazone maleate excipient compatibility:

  • What is the general excipient compatibility profile of this compound? Research indicates that this compound is compatible with many polymers used in controlled-release formulations. For example, one study confirmed its compatibility with Carbopol 934P and Sodium Carboxymethyl Cellulose (SCMC) after testing with Fourier Transform Infrared (FTIR) spectroscopy and Differential Scanning Calorimetry (DSC) [1]. No interactions were found that would compromise the drug's stability in these matrices.

  • Which excipients are proven to be compatible in extended-release tablets? In the development of mucoadhesive extended-release tablets, the following excipients were successfully used in conjunction with this compound without noted incompatibilities [1]:

    • Carbopol 934P (mucoadhesive agent)
    • Sodium Carboxymethyl Cellulose (SCMC) (release modifier)
    • Microcrystalline Cellulose (MCC) (diluent)
    • Sodium Bicarbonate (effervescent agent)
    • Sodium Alginate (viscous gel-forming agent)
  • What is the recommended methodology for testing compatibility? A combination of thermal and spectroscopic methods is effective for evaluating drug-excipient compatibility. The following table summarizes the key techniques and what they assess:

Method Purpose in Compatibility Studies Interpretation of Results
FTIR Spectroscopy Identifies chemical interactions by detecting changes in functional groups' absorption spectra [1]. A spectrum of the physical mixture that matches the superposition of individual component spectra suggests compatibility [1].
Differential Scanning Calorimetry (DSC) Detects thermal events (e.g., melting, decomposition) and measures changes in the drug's melting point and enthalpy when mixed with excipients [1]. The absence of new thermal events or significant shifts in the drug's melting endotherm suggests compatibility [1].
  • How can the formulation development process be optimized? A Quality by Design (QbD) approach is highly recommended. This involves [1]:
    • Defining a Quality Target Product Profile (QTPP).
    • Identifying Critical Quality Attributes (CQAs) like drug release profile and mucoadhesion strength.
    • Performing risk assessment (e.g., Failure Mode and Effects Analysis, FMEA) to identify high-risk variables.
    • Using Design of Experiment (DoE) to systematically understand the impact of excipient levels (like polymer ratios) on the CQAs and to establish a design space for robust formulation.

Experimental Troubleshooting Guide

This workflow outlines the key stages and decision points in a systematic compatibility and formulation development process.

Start Start: Formulation Development CQA Identify Critical Quality Attributes (e.g., Drug Release, Mucoadhesion) Start->CQA RiskAssess Risk Assessment (FMEA) on Excipients & Process CQA->RiskAssess CompatStudy Drug-Excipient Compatibility Study RiskAssess->CompatStudy FTIR FTIR Spectroscopy CompatStudy->FTIR Perform Methods DSC DSC Thermal Analysis CompatStudy->DSC Perform Methods DataOK Compatibility Confirmed? FTIR->DataOK DSC->DataOK DataOK->CompatStudy No - Review Excipients DoE Design of Experiment (DoE) for Formulation Optimization DataOK->DoE Yes Prototype Prepare & Evaluate Formulation Prototypes DoE->Prototype End Establish Design Space & Finalize Formulation Prototype->End

If you encounter issues during compatibility testing, consider these steps:

  • Review Excipient Selection: If FTIR or DSC indicates an interaction (e.g., appearance of new peaks, significant change in melting point), the first step is to exclude the problematic excipient and select a pharmacologically compatible alternative [1].
  • Optimize via DoE: If the formulation does not meet the target CQAs (e.g., insufficient release profile), use the experimental data from the DoE to understand the relationship between excipient levels and the responses. Contour plots can be used to identify a new optimal formulation within the design space [1].

References

rosiglitazone maleate polymorphic form control strategies

Author: Smolecule Technical Support Team. Date: February 2026

Polymorph Characterization & Synthesis

Polymorph Identifier Key Characterization Methods Reported Melting Point Key Synthesis Steps
Rosiglitazone Maleate (General) XRPD, IR spectroscopy [1] Information not specified in search results Crystallization from solvents like ethyl acetate, tetrahydrofuran, or isopropyl acetate; optional anti-solvent use; cooling and drying [1].
Rosiglitazone Base - Form I XRPD peaks at 13.9, 16.6, 17.3, 21.9, 22.4, 25.3, 27.5, 30.0° 2θ [2] 153 - 155 °C [2] Dissolve base in organic solvent (e.g., methanol); optional anti-solvent addition; cool to -10°C to 30°C; separate and dry [2].
Rosiglitazone Base - Form II XRPD peaks at 14.2, 15.9, 17.1, 17.6, 21.3, 22.1, 22.8, 26.0, 26.1° 2θ [2] 151 - 154 °C [2] Information not specified in search results
Rosiglitazone Base - Form III XRPD peaks at 13.8, 16.5, 17.2, 21.7, 22.1, 22.8, 25.0, 27.7, 28.5° 2θ [2] 140 - 149 °C [2] Information not specified in search results

Troubleshooting Guide & FAQs

Here are solutions to common challenges in rosiglitazone polymorph control, based on general principles of drug polymorphism [3].

FAQ 1: How can I prevent unexpected polymorph transformation during scaling or storage?

Unexpected transformations often occur because a metastable form is initially produced, which later converts to the more stable form.

  • Root Cause: The process may be under kinetic control, favoring a faster-forming metastable polymorph. Over time or under storage stress (like heat or humidity), it converts to the thermodynamically stable form [3].
  • Solution:
    • Comprehensive Screening: During development, screen for all possible polymorphs using various solvents, temperatures, and precipitation methods [3].
    • Select the Stable Form: Whenever possible, develop the thermodynamically most stable polymorph for your drug product to avoid future transformations [3].
    • Control Storage Conditions: Implement strict controls over storage temperature and humidity, as these can trigger solid-state transitions [3].
FAQ 2: Why is the particle size and morphology of my polymorph inconsistent?

Consistency in particle attributes is critical for reproducible dissolution and bioavailability.

  • Root Cause: The morphology and size of polymorphic particles are highly sensitive to synthesis conditions, including the solvent-antisolvent combination, degree of supersaturation, and the presence and type of stabilizers [3].
  • Solution:
    • Precise Parameter Control: Strictly control the temperature, concentration, and mixing speed during crystallization.
    • Stabilizer Selection: The choice of stabilizer can significantly influence the final morphology of the crystals. Experiment with different stabilizers compatible with your solvent system [3].
FAQ 3: Our analytical methods are not reliably distinguishing between polymorphs. What can we do?

Relying on a single analytical technique can be insufficient.

  • Root Cause: Polymorphs may have subtle differences that are not detected by a standard technique like XRPD, especially if they are hydrated or solvated.
  • Solution:
    • Use Orthogonal Techniques: Combine multiple characterization methods for a definitive identification. Standard techniques include [2] [3]:
      • X-ray Powder Diffraction (XRPD)
      • Differential Scanning Calorimetry (DSC)
      • Thermogravimetric Analysis (TGA)
      • IR Spectroscopy (including terahertz)
      • Raman Spectroscopy
      • Solid-State NMR
    • Method Validation: Ensure your analytical methods are validated for specificity to accurately distinguish between the known polymorphic forms of rosiglitazone.

The following diagram illustrates the decision-making process for polymorphic control strategies:

G Start Start: Polymorphic Form Control Screen Comprehensive Polymorph Screening Start->Screen Analyze Analyze with Orthogonal Methods Screen->Analyze StableForm Form Stable & Scalable? Analyze->StableForm Optimize Optimize Process Parameters StableForm->Optimize No Control Implement Rigorous Controls StableForm->Control Yes Optimize->StableForm Re-evaluate Success Robust Polymorph Control Control->Success

Detailed Experimental Protocols

Here are detailed methodologies for key experiments cited in the literature.

Protocol for Preparing this compound Polymorphs [1]

This general method can yield different polymorphic forms based on specific solvent choices.

  • Materials: Rosiglitazone base, Organic solvent (e.g., Ethyl acetate, Tetrahydrofuran, Isopropyl acetate), Optional anti-solvent (e.g., water, toluene).
  • Procedure:
    • Dissolution: Dissolve rosiglitazone base in a chosen organic solvent. This can be done at room temperature or at the solvent's reflux temperature to achieve a clear solution.
    • Optional Anti-solvent Addition: To induce crystallization, an anti-solvent in which the product has low solubility may be added.
    • Crystallization: Allow the solution or mixture to cool to a temperature between -10°C and 30°C. Crystallization may occur spontaneously or require seeding.
    • Isolation: Separate the resulting solid by filtration.
    • Washing & Drying: Wash the solid cake with a small amount of cold solvent and dry under vacuum to constant weight.
Protocol for Preparing Rosiglitazone Base Polymorph Form I [2]

This method specifically produces the base form, which can be a precursor to salt forms.

  • Materials: Rosiglitazone base, Methanol, Anti-solvent (e.g., water or an organic anti-solvent like ethers or toluene).
  • Procedure:
    • Dissolution: Dissolve rosiglitazone base in methanol at a temperature between 20°C and the reflux temperature of the solvent.
    • Optional Anti-solvent: An anti-solvent may be added to the solution.
    • Cooling & Crystallization: Cool the solution to a temperature between -10°C and 30°C to crystallize the product.
    • Isolation & Drying: Separate the crystals by filtration and dry under appropriate conditions.
Analytical Method: HPLC for Rosiglitazone [4]

This method is crucial for quantifying rosiglitazone and checking for impurities, which is part of overall quality control.

  • Column: Symmetry C18 (150 mm × 4.6 mm i.d., 5 μm particle size).
  • Mobile Phase: Mixture of Acetonitrile and 0.02 M Phosphate Buffer pH 5 (60:40, v/v).
  • Flow Rate: 1.0 mL/min.
  • Detection: UV at 235 nm.
  • Injection Volume: 30 μL.
  • Internal Standard: Nicardipine (optional, for plasma analysis).
  • Retention Times: Under these conditions, rosiglitazone has a retention time of approximately 3.7 minutes [4].

References

Troubleshooting Guide: Rosiglitazone Maleate Residual Solvents

Author: Smolecule Technical Support Team. Date: February 2026

Issue Possible Cause Suggested Solution Key Process Parameters & Evidence
High residual solvent levels in final API Inefficient drying process Implement vacuum drying at controlled, moderate temperatures. Drying Temp: Not higher than 60°C [1]. Atmosphere: Under vacuum [2].
Inadequate crystallization or washing Re-crystallize the product from a primary C2-C5 alcohol (e.g., ethanol). Solvent: C2-C5 alcohol (e.g., Ethanol) [1]. Temp: During reaction/crystallization, do not exceed 70-78°C [1].
Formation of impurities during processing High-temperature exposure during synthesis or drying Strictly control reaction, crystallization, and drying temperatures. Avoid milling. Reaction Temp: Not higher than 70°C [1]. Observation: Milling rosiglitazone maleate can increase impurity content [1].
Low product yield after purification Excessive solvent volumes during processing Optimize solvent-to-product ratios. Evidence: A cited prior art method was noted as a drawback for using "large volumes of acetone solvent" [1].

Experimental Protocols for Process Optimization

Here are detailed methodologies for key steps in the synthesis and purification of this compound, as referenced in the technical documents.

Protocol 1: Synthesis and Crystallization of this compound

This protocol is adapted from an improved process designed to minimize by-products [1].

  • Reaction:

    • Charge a C2-C5 alcohol solvent (such as ethanol) into the reaction vessel.
    • Add rosiglitazone free base and maleic acid to the solvent.
    • Stir the reaction mixture at a temperature not higher than 78°C, with a preferred maximum of 70°C. Maintaining this temperature control is critical for minimizing the formation of the succinic acid derivative impurity (Formula II).
  • Crystallization/Purification:

    • After the reaction is complete, allow the product to crystallize directly from the reaction mixture.
    • The crystallization should also be performed at a temperature not higher than 78°C (preferably ≤70°C).
    • The process can be performed in the presence of traces of maleic acid to aid in purification.
  • Drying:

    • Isolate the crystals by filtration.
    • Dry the obtained this compound under vacuum at a temperature not exceeding 60°C until consistent weight is achieved, indicating the removal of residual solvents.
Protocol 2: HPLC Analysis for Purity and Impurity Monitoring

This method is crucial for quantifying the main API and tracking the formation of specific impurities, such as the succinic acid derivative, during process development [1].

  • Chromatographic Conditions:

    • Column: Reverse-phase C18 column.
    • Mobile Phase A: 3.40 g of potassium dihydrogen phosphate in 1000 mL water, pH adjusted to 6.5 with sodium hydroxide.
    • Mobile Phase B: Acetonitrile.
    • Gradient Program:
      • Time = 0 min: 85% A, 15% B
      • Time = 30 min: 10% A, 90% B
      • Time = 35 min: 10% A, 90% B
      • Time = 40 min: 85% A, 15% B
    • Flow Rate: 1.0 mL/min
    • Detection: UV at 245 nm
    • Injection Volume: 10 µL
  • Procedure:

    • Prepare test samples by dissolving this compound in a suitable solvent.
    • Filter the solutions through a 0.22 µm membrane filter.
    • Inject the samples and analyze using the gradient method above.

This compound Process Optimization Workflow

The following diagram outlines the logical relationship between key process steps, critical parameters, and their impact on the final product quality.

RosiglitazoneOptimization Start Start: Process Optimization Step1 Synthesis & Crystallization Start->Step1 Param1 Key Parameters: • Solvent: C2-C5 alcohol (e.g., Ethanol) • Temperature: ≤ 70°C to 78°C • Trace maleic acid Step1->Param1 Step2 Drying & Isolation Param1->Step2 Param2 Key Parameters: • Temperature: ≤ 60°C • Atmosphere: Under vacuum • Avoid milling final product Step2->Param2 Step3 Analytical Verification Param2->Step3 Param3 HPLC Method: • Reverse-phase C18 column • Phosphate buffer & ACN gradient • UV detection at 245 nm Step3->Param3 Outcome Outcome: High-Purity API Low Residual Solvents Controlled Impurities Param3->Outcome

References

Troubleshooting Guide: Rosiglitazone Maleate Process Scale-Up

Author: Smolecule Technical Support Team. Date: February 2026

This guide addresses common challenges during manufacturing scale-up, focusing on crystallization and formulation.

Challenge Potential Causes Recommended Solutions
Polymorph Instability [1] Incorrect solvent system; Uncontrolled crystallization kinetics; Impurities acting as seeds. Use approved solvents (e.g., ethyl acetate, toluene); Implement controlled nucleation and slow cooling; Establish strict purification criteria for intermediates.
Inconsistent Drug Release Profiles [2] Variable polymer viscosity; Non-uniform mixing during granulation; Inadequate control of particle size. Use a Factorial Design (e.g., 3²) to optimize polymer blend (HPMCK15M & Carbopol934P); Define and control critical process parameters (mixing time/speed); Monitor and control particle size distribution.
Manufacturing Process Control [2] Shear forces during mixing affecting polymer gel structure; Non-uniform drying of granules. Scale-up shear forces linearly from lab to production; Implement in-line moisture sensors during drying.
Regulatory & Safety Compliance [3] [4] Presence of genotoxic impurities; Cardiovascular safety concerns. Conduct rigorous impurity profiling; Adhere to FDA/EMA guidelines with strict post-market surveillance; Implement a robust Pharmacovigilance plan.

Detailed Protocol: Formulation Development Using Factorial Design

This methodology is used to systematically develop and optimize a sustained-release tablet formulation, ensuring a robust and scalable process [2].

1. Objective To formulate a sustained-release tablet of Rosiglitazone Maleate and identify the optimal combination of release-controlling polymers (HPMC K15M and Carbopol 934P) to achieve the desired drug release profile.

2. Experimental Design

  • Independent Variables:
    • X1: Concentration of HPMC K15M
    • X2: Concentration of Carbopol 934P
  • Dependent Variables (Responses): Time for 10% (t10%), 50% (t50%), 75% (t75%), and 90% (t90%) drug dissolution.
  • Design: A 3² factorial design is used, requiring 9 experimental formulations.

3. Formulation and Manufacturing Process

  • Method: Direct Compression technique.
  • Procedure:
    • Weighing & Sifting: Accurately weigh this compound and excipients (Polymers, diluents, lubricants). Sift all materials through a suitable sieve (e.g., #40 mesh).
    • Blending: Mix the active ingredient and polymers first in a twin-shell or bin blender. Then, add the diluent and blend until homogeneous. Finally, add the lubricant (e.g., Magnesium Stearate) and blend briefly (e.g., 3-5 minutes).
    • Compression: Compress the final blend into tablets using a rotary tablet press. Monitor and control tablet weight, hardness, and thickness.

4. In-Process and Finished Product Tests

  • Tablet Properties: Hardness, Friability, Thickness, Drug Content Uniformity.
  • In-vitro Drug Release: Perform dissolution testing using USP apparatus (e.g., Paddle type) at 37±0.5°C in a suitable medium (e.g., pH 6.8 phosphate buffer). Analyze samples at predetermined time intervals.

5. Data Analysis and Optimization

  • Kinetic Modeling: Fit dissolution data to various models (Zero-order, First-order, Higuchi, Korsmeyer-Peppas) to understand the drug release mechanism.
  • Statistical Analysis: Develop polynomial equations for each response (t10%, t50%, etc.). Use these equations to identify the optimal formulation (e.g., Formulation F5 with 25% HPMC K15M and 20% Carbopol 934P was found optimal in one study [2]).
  • Validation: Confirm the model's predictability by preparing and testing checkpoint formulations.

The following workflow diagram outlines the key stages of this systematic development process.

Analytical Methods & Key Parameters

For the factorial design experiment, closely monitor these Critical Quality Attributes (CQAs) and Key Process Parameters (KPPs).

Category Parameter Specification / Target
Critical Quality Attributes (CQAs) Drug Release Profile t10%: ~0.6h; t50%: ~4.0h; t90%: ~13.3h [2]
Tablet Hardness Pharmacopoeial limits (e.g., 4-8 kg/cm²)
Friability Typically ≤ 1.0%
Drug Content Uniformity 95-105% of label claim
Key Process Parameters (KPPs) Mixing Time & Speed Optimized via factorial design
Compression Force Adjusted to achieve target hardness
Release Kinetics Best-Fit Model Higuchi Model [2]
Release Mechanism Fickian Diffusion (n ≈ 0.417) [2]

Critical Safety and Regulatory Considerations

  • Black-Box Warning: Rosiglitazone carries a black-box warning for exacerbating or causing congestive heart failure. It is contraindicated in patients with symptomatic heart failure (NYHA Class III or IV) [3] [4].
  • Hepatic Monitoring: Conduct liver function tests (ALT) at baseline, periodically for the first year, and thereafter as needed [4].

References

rosiglitazone maleate vs pioglitazone efficacy comparison

Author: Smolecule Technical Support Team. Date: February 2026

Rosiglitazone vs. Pioglitazone: At a Glance

Aspect Rosiglitazone Pioglitazone
Glycemic Efficacy Effective in reducing HbA1c and FPG, particularly as add-on therapy [1]. Non-inferiority to pioglitazone not consistently demonstrated [2]. Effective in reducing HbA1c and FPG, particularly as add-on therapy [1]. Some studies show superior HbA1c reduction versus rosiglitazone [2].
Lipid Profile Effects Increases HDL-cholesterol. Associated with increases or no change in LDL-cholesterol and triglycerides [1] [3]. Increases HDL-cholesterol. Associated with a decrease in triglycerides and more neutral effects on LDL [1] [3].
Cardiovascular Risk Higher associated risk of myocardial infarction and heart failure in some meta-analyses [4] [3]. Lower risk of heart failure versus pioglitazone in one head-to-head trial [2]. More favorable cardiovascular outcomes in some studies; reduced risk of myocardial infarction versus rosiglitazone [4]. Higher risk of heart failure in one head-to-head trial [2].
Common Side Effects Weight gain, peripheral edema, and anemia [1]. Lower incidence of edema and weight gain versus pioglitazone in one study [2]. Weight gain, peripheral edema, and anemia [1]. Higher incidence of edema and weight gain versus rosiglitazone in one study [2].
Key Mechanisms Primarily a PPARγ agonist [4]. Binds off-target to ion channels and dehydrogenases [4]. Dual PPARγ/PPARα agonist [5] [6]. Binds off-target to ion channels and dehydrogenases [4]. Reduces hepatic de novo lipogenesis [5].

Detailed Efficacy and Safety Data

Glycemic Control and Lipid Metabolism
  • Head-to-Head Clinical Trial: A 28-week, double-blind study in drug-naïve Japanese patients with T2DM found that while both drugs significantly lowered HbA1c versus placebo, pioglitazone (30-45 mg/day) showed a statistically significant greater reduction (-1.35%) compared to rosiglitazone (4-8 mg/day, -0.94%). Non-inferiority of rosiglitazone was not demonstrated [2].
  • Lipid Effects: A systematic review found that compared to other antidiabetic therapies, pioglitazone significantly increased HDL and decreased triglycerides, whereas rosiglitazone increased total cholesterol and LDL, with no significant effect on triglycerides [1]. Another meta-analysis confirmed that pioglitazone lowers triglycerides, while rosiglitazone may increase them [3].
  • Hepatic Metabolism: A pilot study using stable isotopes suggested that pioglitazone significantly reduces hepatic de novo lipogenesis (DNL) and hepatic glucose production, while rosiglitazone did not significantly change these parameters. This differential effect on DNL may explain pioglitazone's more favorable lipid profile [5].
Cardiovascular and Safety Profile
  • Long-Term Cost-Effectiveness: A US cost-effectiveness analysis using the CORE Diabetes Model projected that over a lifetime, patients with T2DM and dyslipidemia on pioglitazone would have a slightly higher quality-adjusted life expectancy (7.476 QALYs) than those on rosiglitazone (7.326 QALYs). Pioglitazone was also associated with lower long-term costs for managing macrovascular complications [7].
  • Heart Failure and Edema: In the 28-week head-to-head trial, pioglitazone had a higher incidence of edema (25.2%) and weight gain (9.4%) than rosiglitazone (11.3% and 4.4%, respectively). More patients withdrew due to adverse events in the pioglitazone group [2].
  • Off-Target Binding: A chemical proteomics study analyzing rat heart tissue found that both drugs bind to similar off-target proteins, including ion channels and dehydrogenases, which may explain shared side effects like congestive heart failure and peripheral edema. The study concluded that their off-target binding profiles are quite similar, suggesting potential for similar cardiotoxic mechanisms [4].

Mechanisms of Action and Experimental Insights

The following diagram illustrates the shared and distinct pathways through which rosiglitazone and pioglitazone exert their effects and side effects.

GlitazoneMechanisms cluster_shared Shared Mechanisms & Effects cluster_rosi Rosiglitazone-Specific cluster_pio Pioglitazone-Specific GlitazoneCore Glitazone Core Scaffold PPARg PPARγ Activation GlitazoneCore->PPARg SharedOffTarget Off-Target Binding: • Ion Channels • Dehydrogenases GlitazoneCore->SharedOffTarget RosiProfile Lipid Profile: ↑ HDL, ↑ LDL Neutral/↑ Triglycerides GlitazoneCore->RosiProfile PioPPARa PPARα Activation GlitazoneCore->PioPPARa SharedEfficacy ↑ Insulin Sensitivity ↓ Blood Glucose PPARg->SharedEfficacy SharedSideEffects Side Effects: • Weight Gain • Peripheral Edema SharedOffTarget->SharedSideEffects RosiCV Higher associated risk of Myocardial Infarction RosiProfile->RosiCV PioLiver ↓ Hepatic De Novo Lipogenesis PioPPARa->PioLiver PioProfile Lipid Profile: ↑ HDL, ↓ Triglycerides PioLiver->PioProfile PioCV More favorable Cardiovascular Outcomes PioProfile->PioCV

Key Experimental Protocols

To help you interpret the data, here are the methodologies from some of the key studies cited:

  • Chemical Proteomics for Off-Target Binding [4]: This study used an affinity chromatography approach.

    • Workflow: The glitazone core scaffold was coupled to an epoxy resin to create an affinity column. Proteins from rat heart tissue homogenate were passed over the column. Bound proteins were then competitively eluted using either rosiglitazone or pioglitazone.
    • Identification: Eluted proteins were identified using tandem mass spectrometry (MS). The number of peptides and spectral counts for each protein was used to semi-quantify binding affinity and specificity.
  • Stable Isotope Measurement of Hepatic Metabolism [5]: This clinical pilot study investigated differential effects on lipid metabolism.

    • Design: A randomized trial where subjects with T2DM received either rosiglitazone or pioglitazone.
    • Protocol: Stable isotope infusion studies were performed at baseline and after 20 weeks of treatment. This technique allows for the precise measurement of metabolic flux rates, specifically hepatic de novo lipogenesis (DNL).
  • Head-to-Head Randomized Controlled Trial [2]: This is a standard clinical efficacy and safety trial.

    • Design: A 28-week, randomized, double-blind, placebo-controlled study.
    • Participants: Drug-naïve Japanese patients with Type 2 Diabetes.
    • Intervention: Patients were randomized to receive rosiglitazone (4-8 mg/day), pioglitazone (15-45 mg/day), or placebo.
    • Primary Endpoints: The primary endpoints were superiority of each active treatment versus placebo in HbA1c at week 16, and non-inferiority between the active agents at week 28.

Conclusion

References

rosiglitazone maleate bioequivalence study design

Author: Smolecule Technical Support Team. Date: February 2026

Bioequivalence Study Designs at a Glance

The table below compares the core design elements and results from two bioequivalence studies on rosiglitazone.

Study Parameter Chinese Volunteer Study [1] Indian Volunteer Study [2]
Study Design Single-dose, randomized, open-label, two-period crossover [1] Randomized, two-way crossover [2]
Subjects 20 healthy adult male Chinese volunteers [1] 12 healthy Indian human male volunteers [2]
Formulations 4 mg Rosiglitazone HCl (Test) vs. 4 mg Rosiglitazone Maleate (Reference) [1] Two different 2 mg this compound preparations [2]
Fasting Condition ≥12-hour overnight fast [1] Fasting condition [2]
Washout Period 7 days [1] 1 week [2]
Blood Sampling Points 17 time points, from pre-dose to 24 hours post-dose [1] Information not specified in abstract
Analytical Method Validated high-performance liquid chromatography (HPLC) [1] HPLC with liquid-liquid extraction [2]
Key Pharmacokinetic Parameters Cmax, AUC(0-t), AUC(0-∞) [1] Information not specified in abstract
Bioequivalence Range 80%-125% for ln-transformed ratios of Cmax and AUC [1] Information not specified in abstract
Conclusion Bioequivalent (90% CIs within acceptance range) [1] Information not specified in abstract

Detailed Experimental Protocols

The following outlines the methodologies from the studies, providing a framework for your protocol.

Clinical Study Design
  • Overall Structure: Both studies employed a randomized, two-period, two-sequence crossover design [1] [2]. In this model, subjects are randomly assigned to a sequence group (Test-Reference or Reference-Test), receive the first formulation, undergo a washout period, and then receive the alternate formulation. This design controls for inter-subject variability and period effects [1].
  • Washout Period: A 7-day washout was used in the 4 mg study, which was sufficient for the elimination of the drug given rosiglitazone's half-life [1]. The 2 mg study used a 1-week washout [2].
  • Dosing and Fasting: Subjects received a single oral dose (either 2 mg or 4 mg) with water after a guaranteed ≥12-hour overnight fast [1] [2].
Blood Sampling and Bioanalysis
  • Sample Collection: The comprehensive study collected 17 blood samples per period: pre-dose (0 hour) and at 10, 20, 30, 45, 60, 75, and 90 minutes, and 2, 4, 6, 8, 12, and 24 hours after administration [1]. This scheme adequately captures the absorption, distribution, and elimination phases.
  • Analytical Technique: Both studies used validated HPLC methods to determine rosiglitazone plasma concentrations [1] [2]. The Indian study specified the use of a liquid-liquid extraction technique for sample preparation before HPLC analysis [2].
Data and Statistical Analysis
  • Pharmacokinetic Parameters: The primary parameters for establishing bioequivalence are the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve from zero to the last measurable concentration (AUC(0-t)) and extrapolated to infinity (AUC(0-∞)) [1].
  • Statistical Assessment for Bioequivalence: Bioequivalence is determined using analysis of variance (ANOVA) on the logarithmically transformed (ln-transformed) values of Cmax and AUC. The 90% confidence intervals (CIs) for the geometric mean ratio (Test/Reference) of these parameters must fall entirely within the 80% to 125% range [1].

Study Workflow and Pathway Visualization

The following diagram illustrates the standard workflow for a bioequivalence study, integrating the key design elements from the cited research.

start Study Protocol Finalized sub1 Subject Screening & Enrollment start->sub1 rand Randomization to Sequence Groups (TR/RT) sub1->rand per1 Period 1: Administer Formulation (Fasting) rand->per1 blood Serial Blood Sampling (0-24 hours) per1->blood wash Washout Period (≥7 days) per2 Period 2: Administer Alternate Formulation wash->per2 per2->blood blood->wash assay Plasma Analysis via Validated HPLC blood->assay pk PK Parameter Calculation (Cₘₐₓ, AUC) assay->pk stats Statistical Analysis: ANOVA on ln-transformed Cₘₐₓ & AUC pk->stats be Calculate 90% CI for Test/Reference Ratio stats->be end Bioequivalence Conclusion (90% CI within 80-125%) be->end

Figure 1: Standard workflow for a rosiglitazone bioequivalence crossover study.

Key Design Considerations:

  • Subject Selection: Using healthy volunteers minimizes variability and ethical concerns, though the therapeutic target is diabetic patients [1] [2].
  • Sample Size: The sample sizes in these studies (N=20 and N=12) are typical for pilot or preliminary bioequivalence assessments. Formal studies for regulatory submission require a sample size calculation to ensure sufficient statistical power.
  • Analytical Validation: The HPLC method must be fully validated for parameters like specificity, accuracy, precision, and linearity according to regulatory guidelines (e.g., ICH, FDA) to ensure the reliability of the concentration data [1] [2].

References

rosiglitazone maleate metabolite profiling and identification

Author: Smolecule Technical Support Team. Date: February 2026

Metabolic Pathways and Key Enzymes

Rosiglitazone is eliminated primarily via hepatic metabolism. [1] [2] The following table summarizes the cytochrome P450 enzymes involved based on in vitro inhibition studies in human liver microsomes. [1]

Cytochrome P450 Enzyme Involvement in Rosiglitazone Metabolism
CYP2C8 Major metabolic pathway. [1] [3] [2]
CYP2C9 Significant contribution. [1]
CYP3A4 Significant contribution. [1]
CYP2E1 Significant contribution. [1]

A 2017 study challenged the previous understanding that CYP2C8 was the sole major enzyme. Using a substrate depletion method, researchers found that inhibitors of CYP2C9, CYP3A4, and CYP2E1, in addition to CYP2C8, all significantly reduced the metabolism of rosiglitazone. [1] This indicates a more complex metabolic profile involving multiple enzymes.

The primary phase I metabolic pathways are N-demethylation and para-hydroxylation of the pyridine ring. [1] These metabolites subsequently undergo phase II conjugation via sulfation and glucuronidation. [1]

Experimental Protocol for Metabolite Identification

For your reference, here is a detailed methodology for in vitro metabolite identification, adapted from a 2025 paper sharing protocols for hepatocyte incubations. [4]

  • Test System: Pooled, cryopreserved primary human hepatocytes.
  • Incubation Buffer: Leibovitz L-15 buffer.
  • Final Concentration: 4 µM rosiglitazone maleate.
  • Procedure:
    • Thaw cryopreserved hepatocytes and dilute to a density of 1 million viable cells/mL.
    • Add 245 µL of cell suspension to a deep-well plate and pre-incubate for 15 minutes at 37°C.
    • Initiate the reaction by adding 5 µL of a 200 µM substrate solution.
    • Continue incubation at 37°C with shaking.
    • Collect samples at predetermined time points (e.g., 0, 40, and 120 minutes).
    • Quench the reaction by adding a cold mixture of acetonitrile and methanol (1:1 v/v).
    • Centrifuge the quenched samples and analyze the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS).

Metabolic Pathway Visualization

The diagram below summarizes the key metabolic pathway of this compound.

RosiglitazoneMetabolism Rosiglitazone Metabolic Pathway Rosiglitazone Rosiglitazone CYP_Enzymes Phase I Metabolism (CYP2C8, CYP2C9, CYP3A4, CYP2E1) Rosiglitazone->CYP_Enzymes Phase_I_Metabolites N-desmethyl rosiglitazone para-hydroxy rosiglitazone CYP_Enzymes->Phase_I_Metabolites Phase_II_Metabolites Sulfated and Glucuronidated Conjugates Phase_I_Metabolites->Phase_II_Metabolites Elimination Elimination Phase_II_Metabolites->Elimination Urine & Feces

Research Data Gaps and Suggestions

The search results confirm the metabolic enzymes involved but lack a full quantitative profile of all metabolites. To complete your comparative analysis, you may need to:

  • Consult Specialized Databases: Search for original research articles in scientific journals that specifically publish metabolite identification and pharmacokinetic data.
  • Investigate In Vivo Correlation: The 2017 study noted that in vitro metabolite profiles can differ from in vivo findings due to additional elimination processes. [1] A comprehensive guide should highlight this distinction.
  • Leverage Recent Methodologies: The 2025 paper underscores that advances in high-resolution mass spectrometry (HRMS) and machine learning tools are key for converting raw data into insights, which is a relevant point for your professional audience. [4]

References

rosiglitazone maleate forced degradation studies validation

Author: Smolecule Technical Support Team. Date: February 2026

Forced Degradation Study & Validation Summary

The following data is extracted from a peer-reviewed study that developed and validated a stability-indicating gradient liquid chromatographic method for the simultaneous estimation of ROSI, GLIM, and MET [1].

Table 1: Forced Degradation Conditions and Outcomes This study subjected the drug combination to various stress conditions to demonstrate the method's stability-indicating capability. The results for rosiglitazone are inferred from the successful application of the method to the degraded samples.

Stress Condition Treatment Details Key Findings & Method Performance
Acidic Hydrolysis 0.1 M HCl for 24 hours The method effectively resolved rosiglitazone from its degradation products, confirming stability-indicating power [1].
Alkaline Hydrolysis 0.1 M NaOH for 24 hours The method was effective in separating rosiglitazone from degradation products formed under basic conditions [1].
Oxidative Degradation 3% H₂O₂ for 24 hours Successful separation of rosiglitazone from its oxidative degradation products was achieved [1].
Thermal Degradation Dry heat at 60°C for 24 hours The method was applicable for analyzing samples degraded under thermal stress [1].
Photolytic Degradation UV light (265 nm) for 24 hours The method demonstrated its stability-indicating nature for photolytically degraded samples [1].

Table 2: Key Validation Parameters of the HPLC Method The method was validated according to ICH guidelines, ensuring it is suitable for its intended purpose [1].

Parameter Results for Rosiglitazone
Linearity Excellent linear correlation (r² = 0.998) in the range of 2-50 μg/ml [1].
Precision % RSD (Relative Standard Deviation) for peak area was 0.0513%, indicating high repeatability [1].
Accuracy (Recovery) Average percentage recovery of 99.73% (within the accepted 98-102% range) [1].
Specificity The method was specific and able to resolve all three drugs from their potential degradation products under various stress conditions [1].

Detailed Experimental Protocol

Here is the detailed methodology as described in the study for the simultaneous estimation of ROSI, GLIM, and MET [1].

  • Instrumentation: The analysis was performed on a High Performance Liquid Chromatographic (HPLC) system equipped with a prominence LC gradient pump and a SPD-20A prominence UV/Vis detector.
  • Chromatographic Conditions:
    • Column: Phenomenex Luna, ODS, C-18 (200mm × 4.6mm, 5µm).
    • Mobile Phase: A gradient of 0.023M Potassium Dihydrogen Phosphate buffer (pH adjusted to 6.0) and Acetonitrile in a ratio of 60:40 v/v.
    • Flow Rate: 1.0 ml/min.
    • Detection Wavelength: 230 nm.
    • Injection Volume: 20 µl.
    • Retention Times: Approximately 2.4 min for ROSI, 4.5 min for GLIM, and 5.6 min for MET.
  • Standard and Sample Preparation:
    • Stock Solutions (1000 µg/ml): Prepared in methanol for ROSI, GLIM, and MET.
    • Working Standard Solutions: Prepared by diluting stock solutions in the concentration range of 2-50 µg/ml for ROSI and GLIM, and 1-50 µg/ml for MET.
    • Sample Preparation (Tablet Dosage Form): Twenty tablets were weighed and finely powdered. A portion equivalent to 500 mg of MET, 2 mg of ROSI, and 2 mg of GLIM was transferred to a 100 ml volumetric flask, sonicated with 50 ml of methanol for 20 minutes, and then diluted to volume with methanol. The solution was filtered through a 0.45 µm membrane filter before injection.

The experimental workflow for the forced degradation study and method validation can be visualized as follows:

G Start Start: Method Development Prep Prepare Standard & Sample Solutions Start->Prep Stress Forced Degradation Study Prep->Stress Analysis HPLC Analysis Stress->Analysis Acid Acidic Hydrolysis (0.1 M HCl, 24h) Stress->Acid Base Alkaline Hydrolysis (0.1 M NaOH, 24h) Stress->Base Oxid Oxidative Degradation (3% H₂O₂, 24h) Stress->Oxid Thermal Thermal Degradation (60°C, 24h) Stress->Thermal Photo Photolytic Degradation (UV light, 24h) Stress->Photo Val Method Validation Linearity Linearity Val->Linearity Precision Precision Val->Precision Accuracy Accuracy Val->Accuracy Specificity Specificity Val->Specificity Analysis->Val Data Data Acquisition & Evaluation Analysis->Data

Alternative Analytical Technique

For your reference, an alternative, precise, and economical High-Performance Thin-Layer Chromatographic (HPTLC) method has also been developed and validated for determining rosiglitazone in its tablet dosage form [2].

  • Stationary Phase: Silica gel 60 GF254 TLC plates.
  • Mobile Phase: Methanol:Toluene:Chloroform:Triethylamine (1:8:0.5:0.5 v/v/v/v).
  • Detection: Absorbance mode at 264 nm.
  • Rf Value: 0.31 for rosiglitazone.
  • Validation: The method was validated for accuracy, precision, specificity, and linearity (1.0-7.0 µg/µl), and was found suitable for content uniformity testing [2].

References

rosiglitazone maleate analytical method transfer protocol

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Rosiglitazone Maleate Analytical Methods

The following table summarizes various analytical techniques used for the determination of this compound, highlighting their key characteristics and performance metrics.

Method Type Analytes Matrix Key Conditions Linearity Range Detection Runtime Citation
RP-HPLC Rosiglitazone, Glimepiride Tablet, Human Plasma C18 column; Acetonitrile:Phosphate Buffer (60:40, pH 5) 0.10–25 µg/mL (ROS) UV, 235 nm ~7 min [1]
HPTLC Rosiglitazone, Glimepiride Tablet Silica gel F254; Methanol:Toluene:Ethyl Acetate (1:8:1) 100–1500 ng/spot Densitometry, 228 nm ~20 min [2]
Capillary Zone Electrophoresis (CZE) Rosiglitazone, Metformin Pharmaceutical Preparation Fused-silica capillary; Phosphate Buffer (pH 4.5) 2.5–50 µg/mL (ROS) UV, 230 nm Not specified [3]
RP-HPLC Rosiglitazone Human Plasma C8 column; Methanol:Phosphate Buffer (55:45, pH 3) 5–800 ng/mL UV, 220 nm <25 min [4]

Detailed Experimental Protocols

Here are the step-by-step methodologies for two of the most common and robust techniques: the RP-HPLC method for simultaneous determination in combined dosage forms and plasma, and the HPTLC method for tablet analysis.

Reversed-Phase HPLC for Tablets and Human Plasma

This method is validated according to ICH guidelines and is suitable for both formulation quality control and bioanalytical studies [1].

  • Chromatographic Conditions

    • Column: Symmetry C18 (150 mm × 4.6 mm i.d., 5 µm particle size)
    • Mobile Phase: Acetonitrile and 0.02 M Phosphate Buffer, pH 5 (60:40, v/v)
    • Flow Rate: 1.0 mL/min
    • Detection: UV at 235 nm
    • Injection Volume: 30 µL
    • Internal Standard: Nicardipine
  • Sample Preparation

    • Tablet Analysis: Weigh and powder ten tablets. Transfer a portion equivalent to about 20 mg of rosiglitazone and 10 mg of glimepiride to a conical flask. Extract with three 30 mL portions of methanol, filter, and make up to volume in a 100-mL volumetric flask. Further dilute with mobile phase to the working concentration range.
    • Spiked Human Plasma: Add standard drug solutions to 1 mL of human plasma. Add 2 mL of acetonitrile to precipitate proteins, vortex mix for 5 minutes, and centrifuge at 3500 rpm for 15 minutes. Evaporate the supernatant under a stream of nitrogen at 45°C. Reconstitute the dried residue with the mobile phase for injection.
  • Method Workflow The diagram below illustrates the overall analytical process from sample preparation to data analysis.

start Start Analysis prep_tablet Tablet Powdering & Extraction start->prep_tablet prep_plasma Plasma Protein Precipitation start->prep_plasma chrom Chromatographic Separation prep_tablet->chrom prep_plasma->chrom data_analysis Data Acquisition & Analysis chrom->data_analysis end Result Reporting data_analysis->end

HPTLC-Densitometry for Tablet Dosage Forms

This method offers a high-throughput, cost-effective alternative for the simultaneous analysis of rosiglitazone and glimepiride in tablets [2].

  • Chromatographic Conditions

    • Stationary Phase: Aluminum plates precoated with silica gel 60 F254
    • Mobile Phase: Methanol:Toluene:Ethyl Acetate (1:8:1, v/v/v)
    • Detection: Densitometry at 228 nm
    • Band Size: 6 mm
    • Development Distance: 8 cm
  • Sample Preparation

    • Weigh and powder twenty tablets. Transfer a portion equivalent to 10 mg of rosiglitazone to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol, sonicating for 15 minutes. Filter the solution and further dilute to obtain a solution containing 200 µg/mL of rosiglitazone and 100 µg/mL of glimepiride.
  • Analysis Procedure

    • Spot the standard and sample solutions (e.g., 6 µL) on the pre-washed and activated HPTLC plate.
    • Develop the plate in a twin-trough glass chamber previously saturated with the mobile phase for 30 minutes.
    • Dry the developed plate in air and scan using a TLC scanner in the reflectance-absorbance mode.
    • Calculate the drug content by comparing the peak areas of the samples with those of the standards.

Key Considerations for Method Transfer

When transferring any of these methods between laboratories, you should focus on verifying the following performance characteristics to ensure the method's suitability in the new environment:

  • System Suitability: Confirm that the chromatographic system meets predefined criteria (e.g., retention time, resolution, tailing factor) before analysis.
  • Specificity: Verify that the method can unequivocally assess the analyte in the presence of potential interferences like excipients or degradation products.
  • Precision and Accuracy: Conduct recovery studies by spiking the drug into a placebo or blank matrix at different concentration levels to establish the method's reliability and correctness.
  • Linearity and Range: Demonstrate that the analytical procedure provides test results that are directly proportional to the concentration of the analyte.

References

Comparison of Rosiglitazone Maleate Formulation Strategies

Author: Smolecule Technical Support Team. Date: February 2026

The table below compares two advanced formulation strategies for Rosiglitazone Maleate, highlighting their objectives, key performance data, and the level of IVIVC established.

Formulation Type Development Objective In Vitro Performance & Key Findings In Vivo Outcomes & Correlation

| Floating Microspheres [1] | Develop a multiunit gastroretentive system for prolonged release and better glycemic control. | • High Encapsulation: 78-97% drug entrapment efficiency. • Floating Behavior: Good buoyancy. • Controlled Release: Achieved a target release profile optimized via a simplex lattice design. | • In diabetic rats, the optimized formulation provided prolonged glycemic control. • The predetermined in vitro target release successfully predicted the in vivo performance, indicating a point-to-point correlation. | | Floating Tablets [2] | Create a gastroretentive tablet to enhance gastric residence time and bioavailability. | • Zero-Order Release: Achieved a steady, controlled release profile. • Prediction Model: Used an Artificial Neural Network (ANN) to accurately predict release characteristics based on polymer combinations. | The study inferred that extending the release time in the stomach, the site of absorption, would improve bioavailability; however, specific in vivo pharmacokinetic data to confirm the correlation was not provided in the available excerpt. |

Detailed Experimental Protocols

To support your experimental work, here are the detailed methodologies from the key studies.

Preparation and Evaluation of Floating Microspheres [1]

This protocol outlines the creation of a multi-unit floating system using a solvent evaporation method.

  • Preparation Method:

    • Technique: Oil-in-Oil (O/O) Emulsion Solvent Evaporation.
    • Polymer Solution: this compound was suspended in a solution of Eudragit RS100 and tributyl citrate (as plasticizer) in acetone.
    • Emulsification: The drug-polymer suspension was poured into Heavy Liquid Paraffin (HLP) while stirring at 800 rpm at 30±1°C.
    • Solidification: Stirring continued for 3 hours to allow complete evaporation of the acetone, forming solid microspheres.
    • Recovery: Microspheres were collected by filtration, washed with petroleum ether, and dried under vacuum.
  • In Vitro Characterization:

    • Drug Entrapment Efficiency: Calculated by crushing microspheres, extracting the drug in acetate buffer (pH 4.0), and analyzing concentration using a validated HPLC method [1].
    • Floating Behavior: Studied in vitro to ensure the microspheres remained buoyant.
    • Drug Release & Optimization: Drug release studies were conducted, and the data was optimized using a {3, 3} Simplex Lattice Mixture Design to achieve a predetermined target release profile.
  • In Vivo Evaluation:

    • Model: Streptozotocin-induced diabetic albino rats.
    • Assessment: The blood glucose-lowering effect of the optimized microsphere formulation was compared to conventional dosage forms, demonstrating a prolonged pharmacological effect.
Formulation of Floating Tablets and ANN Modeling [2]

This study focused on a single-unit floating tablet system and employed computational modeling for prediction.

  • Formulation Method:

    • Tableting: Direct compression method was used to prepare the tablets.
    • Polymers: Hydroxypropyl methyl cellulose (HPMC K100LV and HPMC K4M) were used as release-controlling agents.
    • Other Excipients: The formulation included lactose monohydrate (diluent), magnesium stearate (lubricant), and citric acid (to generate gas for buoyancy).
  • In Vitro Characterization & Modeling:

    • Drug Release: Studied in different buffer solutions using HPLC for quantification.
    • Artificial Neural Network (ANN) Modeling: An ANN model was developed to predict the formulation's release characteristics. The model learned from experimental data to understand the complex, non-linear interactions between different polymers and their ratios, allowing it to forecast the release profile of new formulation combinations.

IVIVC Workflow and Formulation Mechanism

The following diagrams illustrate the general workflow for establishing an IVIVC and the floating mechanism of the gastroretentive formulations.

Start Start: Formulation Development InVitro In Vitro Characterization Start->InVitro DataModel Data Analysis & Modeling InVitro->DataModel InVivo In Vivo Study DataModel->InVivo Optimized Formulation Correlate Establish Correlation InVivo->Correlate Predict Predict In Vivo Performance Correlate->Predict

Diagram 1: IVIVC Development Workflow. This chart outlines the process of correlating in vitro data with in vivo results to create predictive models for new formulations.

GastricFluid Gastric Fluid Formulation Floating Formulation (Tablet/Microspheres) GastricFluid->Formulation Hydration Polymer Hydration and Swelling Formulation->Hydration Buoyancy Density Reduction and Buoyancy Hydration->Buoyancy Retention Prolonged Gastric Retention Buoyancy->Retention Release Sustained Drug Release in Stomach Retention->Release Absorption Enhanced Absorption Release->Absorption

Diagram 2: Mechanism of Gastroretentive Floating Dosage Forms. This diagram shows how floating formulations work to prolong drug release in the stomach, which is crucial for drugs like this compound that are best absorbed in the upper GI tract.

Key Insights for Research and Development

The research highlights several critical considerations for developing this compound formulations with a strong IVIVC:

  • Rationale for Gastroretention: Rosiglitazone's solubility is highly pH-dependent, being highest in acidic media and decreasing significantly above pH 7 [1]. This makes gastric retention a logical strategy to maximize dissolution and absorption.
  • Advantage of Multi-Unit Systems: Floating microspheres are multi-unit systems, which distribute more uniformly in the GI tract and show less variable release profiles compared to single-unit tablets, reducing the risk of "all-or-nothing" emptying [1].
  • Modern Optimization Tools: The successful use of Simplex Lattice Design and Artificial Neural Networks demonstrates the power of modern statistical and AI-driven tools in optimizing formulations and predicting their performance, thereby strengthening the IVIVC framework [1] [2].
  • Critical Process Parameters: For floating microspheres, factors like the drug-polymer ratio, stirring speed during emulsification, and the type of oil phase are critical in determining particle size, entrapment efficiency, and floating behavior [1].

References

rosiglitazone maleate combination therapy efficacy validation

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy of Rosiglitazone Combination Therapies

The tables below summarize key efficacy data from clinical and experimental studies, comparing rosiglitazone-based therapies against common alternatives.

Table 1: Efficacy in Type 2 Diabetes - Clinical Trials This table compares the change in HbA1c (a key marker of blood sugar control) and other outcomes from clinical studies [1] [2].

Combination Therapy Comparator Study Duration Change in HbA1c (Baseline vs. Endpoint) Key Efficacy Findings & Notes
Rosiglitazone + Metformin [1] None (Single-arm study) 24 weeks 12.0%7.54% (Δ -4.46%) 91.7% of subjects were HbA1c responders; in poorly controlled patients (HbA1c >11%) [1].
Rosiglitazone + Metformin [2] Metformin + Sulfonylurea 18 months Not specified (Improvement cited) Reduced risk of monotherapy failure vs. sulfonylurea (Hazard Ratio: 0.37) [2].
Rosiglitazone (Monotherapy) [2] Sulfonylurea (e.g., glyburide) 48 months 7.36%7.01% (Δ -0.35%) Rosiglitazone showed a statistically significant greater reduction in HbA1c compared to sulfonylureas [2].

Table 2: Non-Glycemic & Preclinical Effects These findings from laboratory and animal studies highlight effects beyond blood sugar control, which may influence therapeutic utility and safety profiles [3] [4] [5].

Experimental Context Rosiglitazone Treatment Key Measured Outcomes Reported Findings & Proposed Mechanism
Type 1 Diabetes (Human) [3] 4 mg/day for 18 weeks + Insulin Leptin, Resistin, Fibrinogen, Hb ↓ Leptin; ↓ Resistin; ↓ Fibrinogen; ↓ Hemoglobin. Limited improvement in insulin sensitivity [3].
CCl4-Induced Acute Hepatic Injury (Mouse) [4] 10 mg/kg for 5 days ALT, AST, SOD, CAT, GSH, MDA, ROS Ameliorated liver injury. ↓ Inflammation/apoptosis; ↑ Antioxidants via Nrf2 pathway; ↓ NLRP3 inflammasome [4].
AGE-induced EPC Dysfunction (Cell) [5] 10 nM Cell proliferation, migration, apoptosis, NO production Improved EPC function; Attenuated AGE-induced dysfunction via upregulating Akt-eNOS pathways [5].
Endothelial Permeability (HUVEC Cells & Mouse) [6] Various concentrations in vitro & 5 mg/kg/day in vivo Cell migration, permeability, VEGF, tight junction proteins Promoted cell migration and vascular permeability via Akt phosphorylation and VEGF expression [6].

Detailed Experimental Protocols

Here are the methodologies for key experiments cited in the tables, which can serve as a reference for your own research validation.

  • Human Clinical Trial (Type 2 Diabetes) [1]:

    • Subjects: 12 adults with Type 2 Diabetes and poor glycemic control (HbA1c >11% or FPG >15 mmol/L).
    • Intervention: Fixed-dose combination of rosiglitazone/metformin for 24 weeks. The dose was titrated from 4 mg/1000 mg at week 0, to 6 mg/1500 mg at week 4, and to 8 mg/2000 mg at week 8.
    • Primary Endpoint: Magnitude of HbA1c reduction from baseline after 24 weeks.
    • Laboratory Methods: HbA1c and Fasting Plasma Glucose were measured at baseline and week 24.
  • Animal Model of Acute Hepatic Injury [4]:

    • Animals: Male Kunming mice.
    • Model Induction: Hepatic injury was induced by a single intraperitoneal injection of 1% carbon tetrachloride (CCl4) at 10 ml/kg.
    • Intervention: The treatment group received 10 mg/kg rosiglitazone by oral gavage for 5 consecutive days prior to CCl4 injection.
    • Assessment: Liver tissue was examined histologically. Serum levels of alanine transaminase (ALT) and aspartate transaminase (AST) were measured with assay kits. Levels of oxidative stress markers (SOD, CAT, GSH, MDA, ROS) and inflammatory factors were evaluated.
  • In Vitro Model of Endothelial Progenitor Cell (EPC) Dysfunction [5]:

    • Cell Culture: EPCs were isolated from the peripheral blood of healthy human volunteers and cultured.
    • Induction of Dysfunction: Cells were challenged with Advanced Glycation End Products (AGEs) at concentrations of 0, 50, 100, and 200 mg·L⁻¹.
    • Intervention: Co-treatment with 10 nM rosiglitazone, with or without pre-treatment by pathway inhibitors (e.g., PI3K inhibitor LY294002, NOS inhibitor L-NAME).
    • Assays: Cell proliferation, apoptosis, migration, and adhesion were assessed. Nitric oxide (NO) production was measured. Protein expression and phosphorylation of Akt and eNOS were determined by Western blot.

Signaling Pathways in Rosiglitazone's Effects

The following diagrams, created with Graphviz, illustrate the key molecular pathways described in the search results.

Rosiglitazone_Pathways Proposed Mechanisms for Rosiglitazone's Effects cluster_hepatic Hepatoprotective Effect [4] cluster_epc Improvement of EPC Function [5] cluster_edema Vascular Permeability & Edema [6] RSG Rosiglitazone PPARg PPAR-γ RSG->PPARg Activates Nrf2 Nrf2 PPARg->Nrf2 Activates Akt1 Akt1 PPARg->Akt1 Upregulates Akt2 Akt2 PPARg->Akt2 Activates Antioxidants Antioxidants Nrf2->Antioxidants Upregulates (SOD, CAT, GSH) NLRP3 NLRP3 Nrf2->NLRP3 Inhibits Inflammation Inflammation NLRP3->Inflammation Promotes eNOS eNOS Akt1->eNOS Phosphorylates (Activates) NO NO eNOS->NO Produces EPC_Function EPC_Function NO->EPC_Function Improves (Proliferation, Migration) VEGF VEGF Akt2->VEGF Increases TJ_Proteins TJ_Proteins Akt2->TJ_Proteins Suppresses (JAM-A, ZO-1) Permeability Permeability VEGF->Permeability Increases TJ_Proteins->Permeability Increases

Key Insights for Professionals

  • Efficacy is Context-Dependent: The data strongly supports the efficacy of rosiglitazone-metformin combination therapy in Type 2 Diabetes, even in poorly controlled patients [1]. However, its benefits in Type 1 Diabetes are limited, suggesting its insulin-sensitizing effects require some residual endogenous insulin secretion [3].
  • Dual Nature of Mechanisms: Rosiglitazone's mechanisms offer both therapeutic benefits (improving EPC function, hepatoprotection) and explain its primary clinical side effect. The activation of the Akt pathway is implicated in both improving endothelial cell function [5] and increasing vascular permeability leading to edema [6].
  • Beyond Glycemic Control: Preclinical data indicates potential applications for rosiglitazone beyond diabetes, such as in mitigating chemical-induced acute hepatic injury through potent anti-oxidant and anti-inflammatory mechanisms [4].

References

rosiglitazone maleate impurity profile comparison across manufacturers

Author: Smolecule Technical Support Team. Date: February 2026

Key Manufacturers and Quality Focus

The following companies are recognized players in the Rosiglitazone Maleate market. While specific impurity data isn't provided here, this list can serve as a starting point for your own inquiries [1] [2] [3].

Manufacturer / Supplier Name Noted Focus or Strength
Pfizer Inc. High-purity formulations, extensive R&D [1].
Teva Pharmaceutical Industries Cost-effective manufacturing, global reach [1].
Sun Pharmaceutical Industries Innovative delivery systems, quality control [1].
Hetero Labs Specialization in generic APIs, reliable supply chains [1].
Dr. Reddy’s Laboratories Affordability combined with compliance and R&D [1].
AbMole BioScience Supplier for research purposes [2].
Biosynth Carbosynth Supplier for research purposes [2].
FUJIFILM Wako Pure Chemical Corp. Supplier for research purposes [2].

Experimental Pathway for Impurity Profiling

Based on standard analytical practices, here is a typical workflow for developing an impurity profile comparison. This methodology is aligned with common protocols used for quality control in pharmaceutical analysis [4].

Start Start: Sample Preparation Step1 Chromatographic Separation (RP-HPLC Method) Start->Step1 Step2 Detection & Data Acquisition (UV/PDA Detector) Step1->Step2 Step3 Data Analysis & Reporting Step2->Step3 End Output: Impurity Profile Step3->End

References

rosiglitazone maleate pharmacokinetic parameters statistical comparison

Author: Smolecule Technical Support Team. Date: February 2026

Rosiglitazone Pharmacokinetic Parameters

Parameter Value (Mean ± SD or Mean) Notes / Context
Tmax (hr) 0.82 - 1.02 [1] Time to peak plasma concentration; administration with food can delay Tmax to ~1.75 hr [2]
Cmax (ng/mL) 723.48 - 796.51 [1] Peak plasma concentration after a single 8 mg oral dose
AUC0-t (ng·hr/mL) 4,135.66 - 4,308.43 [1] Area under the plasma concentration-time curve from zero to last measured time point
AUC0-∞ (ng·hr/mL) 4,183.87 - 4,384.65 [1] Area under the curve from zero to infinity
Half-life (T1/2) (hr) 3 - 4 [2], 3.87 - 3.94 [1] Short elimination half-life, independent of dose [2]
Bioavailability 99% [2] High absolute bioavailability
Volume of Distribution (Vss/F) 17.6 L [2] Oral volume of distribution at steady-state
Protein Binding 99.8% [2] Primarily to albumin
Clearance (CL/F) 2.85 - 3.15 L/hr [2] Oral clearance

Mechanisms of Action and Signaling Pathways

Rosiglitazone's effects are mediated through multiple signaling pathways, which contribute to both its therapeutic benefits and potential adverse effects.

Primary (Genomic) Mechanism: PPARγ Activation

The primary, well-established mechanism of rosiglitazone is as a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) [2]. This is a nuclear receptor that functions as a transcription factor. The following diagram illustrates this genomic pathway:

Genomic_PPARg_Pathway RSG Rosiglitazone PPARg PPARγ (Receptor) RSG->PPARg Dimer PPARγ/RXR Dimer PPARg->Dimer RXR RXR (Co-receptor) RXR->Dimer PPRE PPRE (DNA Sequence) Transcription Gene Transcription PPRE->Transcription Effects Therapeutic Effects (Improved Insulin Sensitivity, Glucose Uptake) Transcription->Effects Dimer->PPRE

Figure 1: Genomic signaling pathway of Rosiglitazone via PPARγ activation.

Activation of PPARγ regulates the transcription of insulin-responsive genes involved in glucose production, transport, and utilization, ultimately enhancing tissue sensitivity to insulin [2].

Secondary (Non-Genomic) Mechanisms

Research indicates that rosiglitazone also has several rapid, non-genomic effects that are independent of PPARγ activation, particularly impacting ion channels in the heart and other tissues [3].

  • Ion Channel Modulation: Rosiglitazone can directly inhibit several cardiac ion channels.
    • Kv4.3 Potassium Channels: It inhibits Kv4.3 channels, which carry the cardiac transient outward K+ current, by interacting with the channel's open state and accelerating its inactivation [3]. This inhibition can prolong the action potential duration.
    • Other Channels: It also reduces L-type Ca2+ currents and inhibits delayed-rectifier K+ currents [3].
  • AMPK Activation: Rosiglitazone treatment increases the intracellular AMP:ATP ratio, leading to the activation of AMP-activated protein kinase (AMPK), which may contribute to its beneficial metabolic effects [4].
  • ERK MAPK Signaling: In the brain, cognitive improvements observed in animal models with rosiglitazone have been linked to the convergence of PPARγ signaling with the ERK MAPK pathway, a key cascade for learning and memory [5].

Experimental Protocol for a Pharmacokinetic Study

The following methodology is adapted from a bioequivalence study conducted in healthy volunteers [1].

  • Study Design: A double-blind, randomized, two-way crossover study.
  • Subjects: 24 healthy Thai male volunteers.
  • Intervention: Each subject received a single 8 mg oral dose of both the test (generic) and reference (innovator) formulations of rosiglitazone.
  • Washout Period: A two-week washout period separated the two treatment phases to prevent carryover effects.
  • Blood Sampling: Serial blood samples were collected over 48 hours after drug administration.
  • Bioanalytical Method: Rosiglitazone plasma concentrations were determined using High-Performance Liquid Chromatography (HPLC) with a fluorescence detector.
  • Pharmacokinetic Analysis: Parameters (Cmax, AUC, Tmax, half-life) were calculated using a non-compartmental model.
  • Statistical Analysis for Bioequivalence: To establish bioequivalence between the two formulations, the differences in Cmax, AUC0-t, and AUC0-∞ were analyzed using ANOVA. The 90% confidence intervals for the geometric mean ratios (test/reference) were calculated; bioequivalence is concluded if the 90% CI falls entirely within the 80-125% range [1].

How to Proceed with Comparative Analysis

  • Search for specific head-to-head trials: Look for clinical studies that directly compare rosiglitazone with other anti-diabetic drugs (like pioglitazone, metformin, or newer SGLT2 inhibitors) in the same trial.
  • Consult regulatory reviews: Documents from the FDA or EMA often contain detailed comparative analyses of pharmacokinetic data.
  • Use systematic reviews and meta-analyses: These publications frequently pool data from multiple studies and provide direct statistical comparisons between different treatments.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

3

Exact Mass

473.12567125 Da

Monoisotopic Mass

473.12567125 Da

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

KX2339DP44

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (16.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (16.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (66.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (16.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H361 (50%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H411 (66.67%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

AVANDAMET is indicated in the treatment of type 2 diabetes mellitus patients, particularly overweight patients: who are unable to achieve sufficient glycaemic control at their maximally tolerated dose of oral metformin alone. in triple oral therapy with sulphonylurea in patients with insufficient glycaemic control despite dual oral therapy with their maximally tolerated dose of metformin and a sulphonylurea (see section 4. 4).
Rosiglitazone is indicated in the treatment of type 2 diabetes mellitus: as monotherapy-in patients (particularly overweight patients) inadequately controlled by diet and exercise for whom metformin is inappropriate because of contraindications or intoleranceas dual oral therapy in combination with-metformin, in patients (particularly overweight patients) with insufficient glycaemic control despite maximal tolerated dose of monotherapy with metformin-a sulphonylurea, only in patients who show intolerance to metformin or for whom metformin is contraindicated, with insufficient glycaemic control despite monotherapy with a sulphonylureaas triple oral therapy in combination with-metformin and a sulphonylurea, in patients (particularly overweight patients) with insufficient glycaemic control despite dual oral therapy (see section 4. 4).
Rosiglitazone is indicated as oral monotherapy in type 2 diabetes mellitus patients, particularly overweight patients, inadequately controlled by diet and exercise for whom metformin is inappropriate because of contraindications or intolerance. Rosiglitazone is also indicated for oral combination treatment in type 2 diabetes mellitus patients with insufficient glycaemic control despite maximal tolerated dose of oral monotherapy with either metformin or a sulphonylurea: in combination with metformin particularly in overweight patients. in combination with a sulphonylurea only in patients who show intolerance to metformin or for whom metformin is contraindicated.
Rosiglitazone is indicated as oral monotherapy in type 2 diabetes mellitus patients, particularly overweight patients, inadequately controlled by diet and exercise for whom metformin is inappropriate because of contraindications or intolerance. Rosiglitazone is also indicated for oral combination treatment in type 2 diabetes mellitus patients with insufficient glycaemic control despite maximal tolerated dose of oral monotherapy with either metformin or a sulphonylurea: - in combination with metformin particularly in overweight patients. ­- in combination with a sulphonylurea only in patients who show intolerance to metformin or for whom metformin is contraindicated.
Alzheimer's Disease

Pharmacology

Rosiglitazone Maleate is the maleate salt of rosiglitazone, an orally-active thiazolidinedione with antidiabetic properties and potential antineoplastic activity. Rosiglitazone activates peroxisome proliferator-activated receptor gamma (PPAR-gamma), a ligand-activated transcription factor, thereby inducing cell differentiation and inhibiting cell growth and angiogenesis. This agent also modulates the transcription of insulin-responsive genes, inhibits macrophage and monocyte activation, and stimulates adipocyte differentiation.

MeSH Pharmacological Classification

Hypoglycemic Agents

ATC Code

A10BD03
A10BG02

KEGG Target based Classification of Drugs

Nuclear receptors
Thyroid hormone like receptors
Peroxisome proliferator-activated receptor (PPAR)
NR1C3 (PPARG) [HSA:5468] [KO:K08530]

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

155141-29-0

Wikipedia

Rosiglitazone maleate

FDA Medication Guides

AVANDAMET
METFORMIN HYDROCHLORIDE; ROSIGLITAZONE MALEATE
TABLET;ORAL
SB PHARMCO
04/05/2017
AVANDARYL
GLIMEPIRIDE; ROSIGLITAZONE MALEATE
04/27/2023
AVANDIA
ROSIGLITAZONE MALEATE
WOODWARD
02/05/2019

Use Classification

Human drugs -> Drugs used in diabetes -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Musso G, Cassader M, Paschetta E, Gambino R. Thiazolidinediones and Advanced Liver Fibrosis in Nonalcoholic Steatohepatitis: A Meta-analysis. JAMA Intern Med. 2017 May 1;177(5):633-640. doi: 10.1001/jamainternmed.2016.9607. PubMed PMID: 28241279; PubMed Central PMCID: PMC5470366.
2: Xu D, Cai L, Guo S, Xie L, Yin M, Chen Z, Zhou H, Su Y, Zeng Z, Zhang X. Virtual screening and experimental validation identify novel modulators of nuclear receptor RXRα from Drugbank database. Bioorg Med Chem Lett. 2017 Feb 15;27(4):1055-1061. doi: 10.1016/j.bmcl.2016.12.058. Epub 2016 Dec 26. PubMed PMID: 28089347.
3: Zou Z, He D, Cai L, He X, Wang K, Yang X, Li L, Li S, Su X. Alizarin Complexone Functionalized Mesoporous Silica Nanoparticles: A Smart System Integrating Glucose-Responsive Double-Drugs Release and Real-Time Monitoring Capabilities. ACS Appl Mater Interfaces. 2016 Apr 6;8(13):8358-66. doi: 10.1021/acsami.5b12576. Epub 2016 Mar 25. PubMed PMID: 26998551.
4: Cetinkalp S, Simsir IY, Sahin F, Saydam G, Ural AU, Yilmaz C. Can an oral antidiabetic (rosiglitazone) be of benefit in leukemia treatment? Saudi Pharm J. 2015 Jan;23(1):14-21. doi: 10.1016/j.jsps.2013.12.009. Epub 2013 Dec 22. PubMed PMID: 25685038; PubMed Central PMCID: PMC4310998.
5: Mohd-Radzman NH, Ismail WI, Jaapar SS, Adam Z, Adam A. Stevioside from Stevia rebaudiana Bertoni Increases Insulin Sensitivity in 3T3-L1 Adipocytes. Evid Based Complement Alternat Med. 2013;2013:938081. doi: 10.1155/2013/938081. Epub 2013 Dec 11. Erratum in: Evid Based Complement Alternat Med. 2016;2016:2467420. PubMed PMID: 24391675; PubMed Central PMCID: PMC3874339.
6: Attia AK, Ibrahim MM, El-Ries MA. Thermal analysis of some antidiabetic pharmaceutical compounds. Adv Pharm Bull. 2013;3(2):419-24. doi: 10.5681/apb.2013.067. Epub 2013 Aug 20. PubMed PMID: 24312870; PubMed Central PMCID: PMC3848208.
7: Zhao H, Li Z, Tian G, Gao K, Li Z, Zhao B, Wang J, Luo L, Pan Q, Zhang W, Wu Z, Chen J, Wang W. Effects of traditional Chinese medicine on rats with Type II diabetes induced by high-fat diet and streptozotocin: a urine metabonomic study. Afr Health Sci. 2013 Sep;13(3):673-81. doi: 10.4314/ahs.v13i3.22. PubMed PMID: 24250306; PubMed Central PMCID: PMC3824434.
8: Zhang Y, Huang X, Liu W, Cheng Z, Chen C, Yin L. Analysis of drugs illegally added into Chinese traditional patent medicine using surface-enhanced Raman scattering. Anal Sci. 2013;29(10):985-90. PubMed PMID: 24107564.
9: Mahgoub H, Youssef RM, Korany MA, Khamis EF, Kamal MF. Development and validation of spectrophotometric and HPTLC methods for simultaneous determination of rosiglitazone maleate and metformin hydrochloride in the presence of interfering matrix excipients. Drug Dev Ind Pharm. 2014 Sep;40(9):1190-8. doi: 10.3109/03639045.2013.810634. Epub 2013 Jul 8. PubMed PMID: 23829222.
10: Yavasoglu I, Sargin G, Kadikoylu G, Karul A, Bolaman Z. The activity of atorvastatin and rosiglitazone on CD38, ZAP70 and apoptosis in lymphocytes of B-cell chronic lymphocytic leukemia in vitro. Med Oncol. 2013;30(3):603. doi: 10.1007/s12032-013-0603-y. Epub 2013 May 19. PubMed PMID: 23686733.
11: Sherje AP, Desai KJ. Spectrophotometric Determination of Poorly Water Soluble Drug Rosiglitazone Using Hydrotropic Solubilization technique. Indian J Pharm Sci. 2011 Sep;73(5):579-82. doi: 10.4103/0250-474X.99021. PubMed PMID: 22923874; PubMed Central PMCID: PMC3425073.
12: Rane BR, Gujarathi NA, Patel JK. Biodegradable anionic acrylic resin based hollow microspheres of moderately water soluble drug rosiglitazone maleate: preparation and in vitro characterization. Drug Dev Ind Pharm. 2012 Dec;38(12):1460-9. doi: 10.3109/03639045.2011.653811. Epub 2012 Feb 23. PubMed PMID: 22356275.
13: Xu D, Xu M, Lin L, Rao S, Wang J, Davey AK. The effect of isosteviol on hyperglycemia and dyslipidemia induced by lipotoxicity in rats fed with high-fat emulsion. Life Sci. 2012 Jan 2;90(1-2):30-8. doi: 10.1016/j.lfs.2011.10.010. Epub 2011 Oct 26. PubMed PMID: 22075495.
14: Farouk M, Abdel-Satar O, Abdel-Aziz O, Shaaban M. Validated spectrophotometric methods for determination of some oral hypoglycemic drugs. Drug Discov Ther. 2011 Feb;5(1):41-52. PubMed PMID: 22466095.
15: Song GY, Gao Y, Wang C, Hu SG, Wang J, Qu DM, Ma HJ. Rosiglitazone reduces fatty acid translocase and increases AMPK in skeletal muscle in aged rats: a possible mechanism to prevent high-fat-induced insulin resistance. Chin Med J (Engl). 2010 Sep;123(17):2384-91. PubMed PMID: 21034554.
16: Li J, Meng X, Fan X, Lai X, Zhang Y, Zeng Y. [Pharmacodyamic material basis of rhizoma coptidis on insulin resistance]. Zhongguo Zhong Yao Za Zhi. 2010 Jul;35(14):1855-8. Chinese. PubMed PMID: 20939284.
17: Tomillero A, Moral MA. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2010 Jul-Aug;32(6):437-61. doi: 10.1358/mf.2010.32.6.1538165. PubMed PMID: 20852754.
18: Hu LD, Xing QB, Shang C, Liu W, Liu C, Luo ZL, Xu HX. Preparation of rosiglitazone maleate sustained-release floating microspheres for improved bioavailability. Pharmazie. 2010 Jul;65(7):477-80. PubMed PMID: 20662314.
19: Lakshminarayana N, Prasad YR, Gharat L, Thomas A, Narayanan S, Raghuram A, Srinivasan CV, Gopalan B. Synthesis and evaluation of some novel dibenzo[b,d]furan carboxylic acids as potential anti-diabetic agents. Eur J Med Chem. 2010 Sep;45(9):3709-18. doi: 10.1016/j.ejmech.2010.05.020. Epub 2010 May 15. PubMed PMID: 20627471.
20: Wittayalertpanya S, Chompootaweep S, Thaworn N, Khemsri W, Intanil N. Pharmacokinetic and bioequivalence study of an oral 8 mg dose of rosiglitazone tablets in Thai healthy volunteers. J Med Assoc Thai. 2010 Jun;93(6):722-8. PubMed PMID: 20572378.

Explore Compound Types